3-Acetyl-2-methylquinoline-4-carboxylic acid
描述
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属性
IUPAC Name |
3-acetyl-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-7-11(8(2)15)12(13(16)17)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPCSIUQHLNUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351619 | |
| Record name | 3-acetyl-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106380-95-4 | |
| Record name | 3-acetyl-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The primary synthetic route discussed is the Pfitzinger reaction, a classical and effective method for the formation of quinoline-4-carboxylic acids. This document outlines the reaction mechanism, provides a generalized experimental protocol, and presents relevant data in a structured format.
Core Synthesis Route: The Pfitzinger Reaction
The Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids and their derivatives. The reaction involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3] For the synthesis of this compound, the reactants are isatin and acetylacetone (2,4-pentanedione).
Reaction Scheme:
Isatin + Acetylacetone → this compound
Mechanistic Pathway
The synthesis of this compound via the Pfitzinger reaction proceeds through a series of steps, as illustrated below. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin.
Caption: Pfitzinger reaction mechanism for the synthesis of this compound.
Mechanism Description:
-
Ring Opening of Isatin: The reaction commences with the nucleophilic attack of a hydroxide ion (from a strong base like potassium hydroxide) on one of the carbonyl carbons of isatin. This leads to the hydrolytic cleavage of the amide bond, opening the five-membered ring to form the potassium salt of isatic acid (2-aminophenylglyoxylic acid).[2][3]
-
Condensation with Acetylacetone: The isatic acid intermediate, possessing a primary aromatic amine and a keto-acid functionality, then reacts with acetylacetone. The more nucleophilic α-methylene group of acetylacetone attacks the ketone carbonyl of the isatic acid, and the amine group of the isatic acid condenses with one of the carbonyl groups of acetylacetone to form an enamine intermediate. Due to the unsymmetrical nature of acetylacetone, there is a question of regioselectivity. However, the formation of the 2-methyl derivative is generally favored.
-
Intramolecular Cyclization: The newly formed enamine undergoes an intramolecular cyclization. The enamine nitrogen attacks the carbonyl carbon of the glyoxylic acid moiety, leading to the formation of a six-membered ring.
-
Dehydration: The cyclized intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the stable aromatic quinoline ring system, yielding this compound.[2]
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound via the Pfitzinger reaction. Specific quantities and reaction conditions may require optimization.
Materials:
-
Isatin
-
Acetylacetone (2,4-Pentanedione)
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid (for acidification)
-
Diethyl ether (for extraction)
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Formation of Isatic Acid Salt: Add isatin to the basic solution and stir at room temperature. A color change from purple to brown is typically observed, indicating the formation of the potassium salt of isatic acid.
-
Addition of Carbonyl Compound: To this mixture, add acetylacetone.
-
Reflux: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent via rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Extract the aqueous solution with diethyl ether to remove any unreacted acetylacetone and other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water.
-
Dry the product in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Caption: General experimental workflow for the Pfitzinger synthesis.
Data Presentation
While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table provides a general overview of reaction parameters and expected outcomes based on similar Pfitzinger reactions.
| Parameter | Value/Range | Notes |
| Reactants | Isatin, Acetylacetone | |
| Base | Potassium Hydroxide (KOH) | Sodium hydroxide can also be used. |
| Solvent | Ethanol/Water mixture | Protic solvents are typical. |
| Reaction Time | 12 - 24 hours | Can be monitored by TLC. |
| Reaction Temp. | Reflux | |
| Yield | Moderate to Good | Yields for Pfitzinger reactions with various ketones can range from 40-80%.[4] |
| Purification | Recrystallization | From ethanol or ethanol/water. |
Note: The yield and purity of the final product are highly dependent on the specific reaction conditions, including the concentration of reactants and base, reaction time, and temperature. Optimization of these parameters is recommended for achieving the best results.
Conclusion
The Pfitzinger reaction provides a direct and effective route for the synthesis of this compound from readily available starting materials. This technical guide outlines the fundamental mechanism and a generalized experimental protocol to aid researchers in the preparation of this and related quinoline derivatives. Further investigation and optimization of the reaction conditions are encouraged to enhance yield and purity for specific research and development applications.
References
An In-depth Technical Guide to the Synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid via the Pfitzinger Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust method for the synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and drug development. While the Doebner reaction is a well-known method for producing quinoline-4-carboxylic acids, the specific substitution pattern of the target molecule lends itself more effectively to the Pfitzinger reaction. This guide will focus on the Pfitzinger condensation of isatin with acetylacetone.
The quinoline scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The targeted this compound incorporates several functional groups that are valuable for further chemical modification and exploration of structure-activity relationships (SAR).
Proposed Synthetic Pathway: The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[1] For the synthesis of the target molecule, isatin is reacted with acetylacetone (2,4-pentanedione).
The reaction proceeds via the initial base-catalyzed hydrolysis and ring-opening of isatin to form an intermediate keto-acid. This intermediate then condenses with the enolizable acetylacetone to form an enamine, which subsequently undergoes intramolecular cyclization and dehydration to yield the final quinoline product.[1]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established Pfitzinger reaction procedures.[2]
Materials and Reagents:
-
Isatin
-
Acetylacetone (2,4-pentanedione)
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Distilled Water
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.01 mol, 0.56 g) in a mixture of absolute ethanol (20 mL) and distilled water (5 mL).
-
Isatin Addition: Add isatin (0.01 mol, 1.47 g) to the basic solution. Heat the mixture to reflux for 1 hour. The color of the solution should change, indicating the ring-opening of isatin.
-
Acetylacetone Addition: To the refluxing solution, slowly add acetylacetone (0.01 mol, 1.02 mL).
-
Reaction: Continue to heat the mixture under reflux for 13 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. A precipitate of the crude product should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value | Reference |
| Reactants | Isatin, Acetylacetone | [2] |
| Base | Potassium Hydroxide (KOH) | [2] |
| Solvent | Ethanol/Water | [2] |
| Reaction Time | 13 hours | [2] |
| Reported Yield | 87% | [2] |
| Product Name | This compound | |
| Molecular Formula | C₁₃H₁₁NO₃ | |
| Molecular Weight | 229.23 g/mol | |
| Appearance | Dark brown solid | [2] |
| Melting Point | 208-210 °C | [2] |
Spectroscopic Characterization (Expected)
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons (quinoline ring): δ 7.5-8.5 ppm (multiplets) - Methyl protons (-CH₃): δ ~2.5 ppm (singlet) - Acetyl protons (-COCH₃): δ ~2.7 ppm (singlet) - Carboxylic acid proton (-COOH): δ >12 ppm (broad singlet) |
| ¹³C NMR | - Carbonyl carbons (acetyl and carboxylic acid): δ 165-200 ppm - Aromatic carbons (quinoline ring): δ 120-150 ppm - Methyl carbon (-CH₃): δ ~15-25 ppm - Acetyl methyl carbon (-COCH₃): δ ~30 ppm |
| IR (cm⁻¹) | - O-H stretch (carboxylic acid): 2500-3300 (broad) - C=O stretch (carboxylic acid): ~1710 - C=O stretch (acetyl ketone): ~1680 - C=C and C=N stretches (aromatic ring): 1500-1600 |
| Mass Spec (m/z) | - Molecular Ion [M]⁺: 229.07 - Common Fragments: [M-CH₃]⁺ (214), [M-COCH₃]⁺ (186), [M-COOH]⁺ (184) |
This technical guide provides a comprehensive overview of a viable synthetic route to this compound. The Pfitzinger reaction offers a high-yielding approach to this valuable scaffold for further research and development in the pharmaceutical sciences. Researchers should note that the provided experimental protocol is based on analogous reactions and may require optimization for specific laboratory conditions.
References
The Pfitzinger Synthesis: A Technical Guide to Substituted Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The Pfitzinger reaction, a classic named reaction in organic chemistry, provides a robust and versatile method for the synthesis of these valuable compounds.[3][4] This technical guide offers an in-depth exploration of the Pfitzinger synthesis, detailing its mechanism, experimental protocols, and applications in modern drug discovery.
The Core Reaction: Mechanism of the Pfitzinger Synthesis
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide (KOH).[3][5] The reaction proceeds through a series of well-defined steps to yield the target substituted quinoline-4-carboxylic acid.
The mechanism begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, leading to the formation of a keto-acid intermediate.[3][6] This intermediate, typically generated in situ, then reacts with the carbonyl compound to form an imine, which subsequently tautomerizes to a more stable enamine.[3][5] The final steps involve an intramolecular cyclization of the enamine followed by dehydration to afford the aromatic quinoline-4-carboxylic acid.[1][5]
Figure 1: Reaction mechanism of the Pfitzinger synthesis.
Experimental Protocols
The Pfitzinger reaction can be performed using both conventional heating and microwave irradiation. The choice of method often depends on the desired reaction time and scale.
General Protocol for Conventional Synthesis
This protocol is a generalized method based on several reported procedures for the synthesis of quinoline-4-carboxylic acids.[5][7]
Materials:
-
Isatin or substituted isatin
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Potassium hydroxide (KOH)
-
Absolute ethanol or 95% ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for extraction of impurities)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[8]
-
Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour. The color of the solution should change from purple to brown, indicating the formation of the potassium salt of isatinic acid.[5]
-
To this mixture, add the carbonyl compound (0.07-0.15 mol).[5]
-
Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[1][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.[5]
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[5][8]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[5][6]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[5][6]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
Protocol for Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time.[5]
Materials:
-
Isatin
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)
-
33% aqueous solution of potassium hydroxide
-
Ice-water mixture
-
Acetic acid
Procedure:
-
In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[5]
-
To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 9 minutes.[5]
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[5]
-
Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[5]
Figure 2: General experimental workflow for Pfitzinger synthesis.
Quantitative Data Summary
The Pfitzinger reaction is known for its versatility, accommodating a wide range of isatins and carbonyl compounds to produce a diverse library of quinoline-4-carboxylic acids. The yields can vary depending on the substrates and reaction conditions.
Reaction Yields
| Isatin Derivative | Carbonyl Compound | Base | Reaction Time | Yield (%) | Reference |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | 9 min (MW) | 77-85 | [5] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | 16 hrs | 38 | [9] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | - | 86 | [9] |
| Isatin | Methyl ethyl ketone | - | - | - | [9] |
| Isatin | Pyruvic acid | - | - | - | [9] |
| Isatin | Benzyl phenyl ketone | - | - | - | [9] |
Further details on specific yields for other derivatives can be found in the cited literature.
Biological Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
Quinoline-4-carboxylic acids have shown significant potential in drug development, particularly as anticancer agents.[2]
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| 41 | - | 0.00971 | DHODH Inhibition | [2][10] |
| 43 | - | 0.0262 | DHODH Inhibition | [2][10] |
| P6 | MLLr leukemic | 7.2 | SIRT3 inhibition | [2] |
| 7c | MCF-7 (Breast) | 1.73 µg/mL | - | [2] |
Variations of the Pfitzinger Synthesis
The Halberkann Variant
A notable variation of the Pfitzinger reaction is the Halberkann variant. This modification involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[3]
Applications in Drug Development
The quinoline-4-carboxylic acid core is a key pharmacophore in numerous therapeutic agents.[5] The synthetic accessibility and the potential for diverse functionalization through the Pfitzinger reaction make it a valuable tool in drug discovery programs.[1] Derivatives have been investigated for a range of therapeutic applications:
-
Anticancer Agents: Certain quinoline-4-carboxylic acids can intercalate with DNA or inhibit key enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), leading to antitumor activity.[2][5][10]
-
Antibacterial Agents: The quinoline scaffold is a well-established framework in the development of antibacterial drugs.[5]
-
Antimalarial Agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[5]
-
Anti-HIV Agents: Recent studies have highlighted the potential of quinoline-4-carboxylic acids as anti-HIV agents.[8]
The ability of these compounds to interact with various biological targets underscores the importance of the Pfitzinger reaction in generating diverse chemical libraries for high-throughput screening and lead optimization.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. jocpr.com [jocpr.com]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Acetyl-2-methylquinoline-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Acetyl-2-methylquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published spectra for this specific compound, this guide synthesizes data from closely related analogs and established principles of spectroscopic interpretation to present a predicted but detailed analysis. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule.
Chemical Structure and Properties
This compound possesses a quinoline core, which is a key scaffold in numerous biologically active compounds. The presence of acetyl, methyl, and carboxylic acid functional groups offers multiple points for chemical modification and interaction with biological targets.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1][2][3] |
| Melting Point | 198°C | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 106380-95-4 | [1] |
Synthesis
The synthesis of this compound can be achieved through well-established methods for quinoline-4-carboxylic acid synthesis, most notably the Pfitzinger reaction.[4][5][6] This reaction involves the condensation of isatin with a β-dicarbonyl compound in the presence of a base.
Experimental Protocol: Pfitzinger Synthesis
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
Isatin
-
Acetylacetone (2,4-pentanedione)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic acid for acidification
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin and an equimolar amount of acetylacetone in ethanol.
-
Base Addition: Slowly add a solution of potassium hydroxide (2-3 molar equivalents) in water to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol by rotary evaporation.
-
Workup: Add water to the residue to dissolve the potassium salt of the carboxylic acid. Wash the aqueous solution with diethyl ether to remove any unreacted starting materials and neutral byproducts.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield pure this compound.
Diagram of the Pfitzinger Synthesis Workflow
Caption: Workflow for the Pfitzinger synthesis of the target compound.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the acetyl group, in addition to the vibrations of the quinoline ring system.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer)[7][8] |
| ~1720 | Strong | C=O stretch (carboxylic acid)[7] |
| ~1680 | Strong | C=O stretch (acetyl group) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| ~1360 | Medium | C-H bending (methyl group) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the dried, solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule. The predicted ¹H and ¹³C NMR chemical shifts are based on the expected electronic environment of the nuclei.
Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-14 | Singlet (broad) | 1H | -COOH |
| 7.5-8.5 | Multiplet | 4H | Aromatic-H (quinoline ring) |
| ~2.7 | Singlet | 3H | -CH₃ (at C2) |
| ~2.5 | Singlet | 3H | -COCH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (acetyl) |
| ~170 | C=O (carboxylic acid) |
| 120-150 | Aromatic/Quinoline carbons |
| ~25 | -CH₃ (at C2) |
| ~30 | -COCH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 229 | [M]⁺, Molecular ion |
| 214 | [M - CH₃]⁺ |
| 184 | [M - COOH]⁺[9][10] |
| 171 | [M - COCH₃ - H]⁺ |
| 143 | [M - COOH - CH₃CN]⁺ (from quinoline ring fragmentation) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via a direct insertion probe (for solid samples) or after separation by gas or liquid chromatography.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragments. Electrospray ionization (ESI) can be used to observe the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Diagram of the Spectroscopic Characterization Workflow
Caption: General workflow for the spectroscopic characterization of the title compound.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the quinoline chromophore.
Predicted UV-Vis Spectral Data (in Ethanol or Methanol):
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |
| ~230-250 | High | π → π |
| ~300-330 | Moderate | π → π and n → π* |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Use the pure solvent as a blank to zero the instrument.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Potential Signaling Pathways and Applications
Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of enzymes and signaling pathways implicated in diseases such as cancer. For instance, some quinoline derivatives are known to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells.[11]
Diagram of a Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the STAT3 signaling pathway.
This technical guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. The provided data, while predictive, offers a robust starting point for researchers working with this and related compounds. Experimental verification of these spectroscopic properties is recommended for definitive characterization.
References
- 1. This compound | C13H11NO3 | CID 705127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. scbt.com [scbt.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chempap.org [chempap.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Spectral Characteristics of 3-Acetyl-2-methylquinoline-4-carboxylic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimental ¹H NMR or ¹³C NMR data for 3-Acetyl-2-methylquinoline-4-carboxylic acid. The spectral data presented in this document are predicted values generated using computational chemistry software and should be used as a reference for anticipated spectral features.
Introduction
This compound is a quinoline derivative of interest in medicinal chemistry and drug development due to the established biological activities of the quinoline scaffold. Accurate spectral characterization is crucial for the unambiguous identification and quality control of this compound. This guide provides predicted nuclear magnetic resonance (NMR) data to aid researchers in the identification of this molecule.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were calculated based on established computational algorithms. The actual experimental values may vary depending on the solvent, concentration, and instrument used.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (at C2) | 2.8 - 3.0 | Singlet |
| COCH₃ (acetyl) | 2.5 - 2.7 | Singlet |
| H5 | 8.2 - 8.4 | Doublet |
| H6 | 7.7 - 7.9 | Triplet |
| H7 | 7.9 - 8.1 | Triplet |
| H8 | 8.1 - 8.3 | Doublet |
| COOH | 12.0 - 14.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ (at C2) | 23 - 26 |
| COCH₃ (acetyl) | 30 - 33 |
| C2 | 155 - 158 |
| C3 | 138 - 141 |
| C4 | 145 - 148 |
| C4a | 125 - 128 |
| C5 | 130 - 133 |
| C6 | 128 - 131 |
| C7 | 129 - 132 |
| C8 | 120 - 123 |
| C8a | 148 - 151 |
| COOH | 168 - 171 |
| COCH₃ (acetyl) | 200 - 203 |
Proposed Experimental Protocols
3.1. Synthesis via Pfitzinger Reaction
A plausible synthetic route to this compound is the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.
-
Materials: Isatin, acetylacetone (2,4-pentanedione), potassium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
A solution of potassium hydroxide in aqueous ethanol is prepared in a round-bottom flask.
-
Isatin is added to the basic solution and stirred until it dissolves.
-
Acetylacetone is then added to the reaction mixture.
-
The mixture is heated to reflux for several hours.
-
After cooling, the solvent is partially removed under reduced pressure.
-
The remaining solution is diluted with water and acidified with hydrochloric acid to precipitate the product.
-
The solid product is collected by filtration, washed with water, and can be purified by recrystallization.
-
3.2. NMR Spectroscopy
-
Sample Preparation: A sample of the purified product (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: Standard parameters would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) would be run to determine the chemical shifts of all carbon atoms and to differentiate between CH, CH₂, and CH₃ groups.
-
Visualizations
The following diagrams illustrate the proposed synthesis workflow and the logical process for NMR spectral analysis.
Caption: A proposed workflow for the synthesis of this compound.
Caption: Logical workflow for the analysis of NMR spectral data.
An In-depth Technical Guide on the Physicochemical Properties of 3-Acetyl-2-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Acetyl-2-methylquinoline-4-carboxylic acid, a quinoline derivative of interest in chemical research and pharmaceutical development. This document summarizes key quantitative data, details experimental protocols for its synthesis, and explores its potential biological relevance.
Core Physicochemical Properties
This compound (C₁₃H₁₁NO₃) is a quinoline derivative with a molecular weight of 229.23 g/mol .[1] Its chemical structure features a quinoline core substituted with a methyl group at the 2-position, an acetyl group at the 3-position, and a carboxylic acid at the 4-position. These functional groups contribute to its specific physicochemical characteristics, which are crucial for its behavior in biological systems and for the design of potential drug candidates.
Quantitative Physicochemical Data
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Weight | 229.23 g/mol | [1] |
| Melting Point | 188 - 192 °C | [2] |
| XLogP3 (Calculated) | 1.8 | [1] |
| pKa (Predicted) | Carboxylic Acid: ~4.5, Quinoline Nitrogen: ~5.2 | (Predicted) |
| Aqueous Solubility (Predicted) | Low | (Predicted) |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
Note: Predicted values for pKa and aqueous solubility are based on the chemical structure and should be confirmed by experimental analysis. The predicted pKa of the carboxylic acid group suggests it will be ionized at physiological pH, while the quinoline nitrogen is predicted to be protonated in acidic environments. The low predicted aqueous solubility is a common characteristic for many quinoline derivatives and can be a critical factor in drug development.[4]
Synthesis of this compound
The synthesis of this compound can be achieved through the Pfitzinger reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids.[5] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[6] For the synthesis of the target molecule, isatin is reacted with acetylacetone.
Experimental Protocol: Pfitzinger Synthesis
The following is a general protocol for the Pfitzinger reaction adapted for the synthesis of this compound.
Materials:
-
Isatin
-
Acetylacetone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
A solution of potassium hydroxide is prepared in a mixture of ethanol and water.
-
Isatin is added to the basic solution and stirred until the ring is opened to form the potassium salt of isatic acid.
-
Acetylacetone is then added to the reaction mixture.
-
The mixture is heated under reflux for several hours.
-
After cooling, the solvent is removed, and the residue is dissolved in water.
-
The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
The aqueous layer is then acidified with hydrochloric acid or acetic acid to precipitate the crude this compound.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[7][8]
Reaction Workflow:
Potential Biological Activity and Signaling Pathway
While specific biological studies on this compound are limited, the broader class of quinoline-4-carboxylic acid derivatives has been extensively investigated for various pharmacological activities. Notably, several derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH).[4][9][10] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[11] Inhibition of DHODH leads to the depletion of pyrimidines, thereby arresting cell growth.
The general mechanism of DHODH inhibition by quinoline-4-carboxylic acid derivatives involves the binding of the inhibitor to the enzyme, which blocks the conversion of dihydroorotate to orotate. This interruption of the pyrimidine synthesis pathway is a promising target for the development of anticancer and immunosuppressive agents.
Signaling Pathway of DHODH Inhibition:
Conclusion
This compound is a compound with well-defined physicochemical properties that can be synthesized through established methods like the Pfitzinger reaction. While specific biological data for this molecule is still emerging, its structural similarity to known inhibitors of DHODH suggests a promising avenue for future research in the development of novel therapeutic agents. Further experimental validation of its predicted properties and biological activities is warranted to fully elucidate its potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-ACETYL-2-METHYL-QUINOLINE-4-CARBOXYLIC ACID [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. [PDF] Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I | Semantic Scholar [semanticscholar.org]
- 7. ijsr.net [ijsr.net]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Biological Activity of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring is a privileged scaffold in medicinal chemistry, and its derivatives, particularly those bearing a carboxylic acid at the 4-position, have garnered significant attention for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of quinoline-4-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key cellular processes crucial for tumor growth and survival.
Quantitative Anticancer Activity
The anticancer potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro anticancer activity of several representative quinoline-4-carboxylic acid derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| P6 | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) | |
| 6d | A549 (Lung) | 0.06 - 1.12 | |
| 8b | A549 (Lung) | 0.06 - 1.12 | |
| 6d | EGFR Kinase | 0.18 | |
| 8b | EGFR Kinase | 0.08 | |
| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | |
| Compounds 7, 8, 11, 12, 17, 18 | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | |
| Compound 41 | DHODH Inhibition | 0.00971 | |
| Compound 43 | DHODH Inhibition | 0.0262 | |
| Various Derivatives | HeLa, MCF-7, K-562 | Variable |
Mechanisms of Anticancer Action
The anticancer effects of quinoline-4-carboxylic acid derivatives are attributed to several mechanisms, including:
-
Enzyme Inhibition: A significant number of these compounds act as potent inhibitors of various enzymes crucial for cancer cell proliferation and survival. These include:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) is a key target. Inhibition of EGFR blocks downstream signaling pathways like RAS-RAF-MAPK and PI3K/AKT, which are involved in cell proliferation and survival.[1]
-
Histone Deacetylases (HDACs) and Sirtuins (SIRTs): Inhibition of these enzymes leads to changes in gene expression, inducing cell cycle arrest and apoptosis.
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is essential for pyrimidine biosynthesis, and its inhibition disrupts DNA and RNA synthesis in rapidly dividing cancer cells.
-
-
Induction of Apoptosis: These derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at various phases, preventing cancer cell division.
Signaling Pathway Modulation
Quinoline-4-carboxylic acid derivatives have been shown to inhibit the EGFR signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of quinoline-4-carboxylic acid derivatives on EGFR kinase activity.[2]
Materials:
-
Recombinant human EGFR kinase enzyme
-
Poly (Glu, Tyr) substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well or 96-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of the plate, add the test compound dilution.
-
Add the EGFR enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]
-
-
Luminescence Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[3]
-
Add Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then produces light in a luciferase reaction.
-
Incubate at room temperature for 30 minutes.[3]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Antimicrobial Activity
Quinoline-4-carboxylic acid derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including some drug-resistant strains.
Quantitative Antimicrobial Activity
The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5a4 | Staphylococcus aureus | 64 | [4] |
| 5a7 | Escherichia coli | 128 | [4] |
| Various Derivatives | Gram-positive & Gram-negative bacteria | 62.50–250 | [5] |
| Compound 10 | Various strains | 0.12 - >1024 | [6] |
| Compound 11 | Various strains | 0.12 - >1024 | [6] |
| Compound 12 | Various strains | 0.12 - 512 | [6] |
| Compound 15 | S. aureus, B. cereus | 0.8 µM | [6] |
| Compounds 16, 17, 18 | S. pneumoniae | ≤ 0.008 | [6] |
Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol is a standard method for determining the MIC of antimicrobial agents.
Materials:
-
Test Compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound.
-
Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anti-inflammatory Activity
Certain quinoline-4-carboxylic acid derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.
Quantitative Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [7][8] |
| Quinoline-3-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [7][8] |
| Quinoline Derivative (Q3) | NF-κB Induced Luciferase | HeLa | ~5 | [9] |
Mechanism of Anti-inflammatory Action
A key mechanism of the anti-inflammatory activity of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
The canonical NF-κB pathway is a central regulator of inflammatory responses. The diagram below illustrates this pathway and the inhibitory action of quinoline derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
This assay measures the production of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test Compounds (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatants.
-
Add equal volumes of Griess Reagent Component A and Component B to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Calculate the IC50 value.
Antiviral Activity
Several quinoline-4-carboxylic acid derivatives have demonstrated potential as antiviral agents, with some targeting host factors to prevent viral replication, a strategy that may reduce the likelihood of developing drug resistance.
Quantitative Antiviral Activity
| Compound ID | Virus | Assay | EC50/IC50 | Reference |
| C44 | VSV, WSN-Influenza | Viral Replication | EC50: 2 nM, 41 nM | [10] |
| C44 | Human DHODH | Enzyme Inhibition | IC50: 1 nM | [10] |
Experimental and Drug Development Workflow
The discovery and development of new quinoline-4-carboxylic acid derivatives as therapeutic agents follow a structured workflow, from initial screening to preclinical evaluation.
This guide provides a foundational understanding of the significant biological activities of quinoline-4-carboxylic acid derivatives. The versatility of this chemical scaffold, coupled with the detailed experimental protocols and understanding of their mechanisms of action, positions these compounds as highly promising candidates for the development of novel therapeutics. Further research and optimization are warranted to translate their potential into clinical applications.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
3-Acetyl-2-methylquinoline-4-carboxylic Acid: A Comprehensive Technical Guide for its Role as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-2-methylquinoline-4-carboxylic acid is a pivotal pharmaceutical intermediate, serving as a versatile building block in the synthesis of a wide array of biologically active quinoline-based compounds. Its unique trifunctionalized scaffold, featuring a quinoline core, a carboxylic acid, a methyl group, and an acetyl moiety, allows for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its application in the generation of advanced pharmaceutical candidates. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical use in a research and development setting.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] this compound (CAS No. 106380-95-4) is a key derivative that has garnered significant interest as a starting material for the synthesis of more complex molecules.[2] Its inherent structural features offer multiple points for chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document serves as a technical resource for researchers engaged in the synthesis and utilization of this important intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its characterization, handling, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₃ | [3] |
| Molecular Weight | 229.23 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 106380-95-4 | [3] |
| Appearance | Solid (form may vary) | |
| Melting Point | 198 °C | [4] |
| SMILES | CC1=NC2=CC=CC=C2C(=C1C(=O)C)C(=O)O | [3] |
| InChIKey | HIPCSIUQHLNUFA-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Pfitzinger reaction.[2][5] This reaction involves the condensation of isatin with a β-dicarbonyl compound, in this case, acetylacetone, under basic conditions.
Pfitzinger Reaction: General Mechanism
The Pfitzinger reaction begins with the base-catalyzed hydrolysis of isatin to form isatic acid, which exists in equilibrium with its corresponding keto-acid. This intermediate then reacts with the enolizable carbonyl compound (acetylacetone) to form an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid derivative.
Detailed Experimental Protocol (Prophetic)
Materials:
-
Isatin
-
Acetylacetone (2,4-pentanedione)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for washing)
Procedure:
-
Preparation of the Isatin Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (50 mL) and water (10 mL). To this solution, add isatin (0.1 mol) in portions with stirring. The mixture will typically form a deep-colored solution as the isatin salt is formed.
-
Reaction with Acetylacetone: To the solution of the isatin salt, add acetylacetone (0.1 mol) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol by rotary evaporation. c. Add water (100 mL) to the residue to dissolve the potassium salt of the product. d. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted acetylacetone and other non-polar impurities. e. Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid until the pH is approximately 4-5. The product will precipitate as a solid.
-
Isolation and Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water to remove any inorganic salts. c. Dry the product in a vacuum oven. d. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Expected Spectral Data
Based on the structure of this compound and spectral data from analogous compounds, the following characteristic peaks are expected:
| Spectroscopy | Expected Chemical Shifts / Peaks |
| ¹H NMR | * δ ~12-13 ppm: (s, 1H, -COOH), broad, D₂O exchangeable. |
| * δ ~7.5-8.5 ppm: (m, 4H, Ar-H of quinoline ring). | |
| * δ ~2.7 ppm: (s, 3H, -CH₃ at C2). | |
| * δ ~2.6 ppm: (s, 3H, -COCH₃ at C3). | |
| ¹³C NMR | * δ ~200 ppm: (-C OCH₃). |
| * δ ~170 ppm: (-C OOH). | |
| * δ ~120-160 ppm: Aromatic and quinoline carbons. | |
| * δ ~25 ppm: (-C H₃ at C2). | |
| * δ ~30 ppm: (-C OCH₃ at C3). | |
| IR (cm⁻¹) | * ~3300-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid. |
| * ~1710 cm⁻¹: C=O stretch of the carboxylic acid. | |
| * ~1680 cm⁻¹: C=O stretch of the acetyl group. | |
| * ~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching. | |
| Mass Spec (EI) | * m/z 229: [M]⁺ (Molecular ion). |
| * m/z 214: [M - CH₃]⁺. | |
| * m/z 186: [M - COCH₃]⁺. | |
| * m/z 184: [M - COOH]⁺. |
Applications as a Pharmaceutical Intermediate
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The carboxylic acid and acetyl groups provide reactive handles for a variety of chemical transformations.
General Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of diverse quinoline derivatives.
Role in the Development of Bioactive Molecules
Derivatives of quinoline-4-carboxylic acid have been investigated for a multitude of therapeutic applications. While specific studies originating from this compound are proprietary or less documented in public literature, the broader class of quinoline-4-carboxylic acids demonstrates significant potential in several areas:
-
Enzyme Inhibition: The quinoline-4-carboxylic acid moiety is a known pharmacophore for various enzymes. For instance, derivatives have been developed as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, with applications in cancer and autoimmune diseases.[7] Other derivatives have shown inhibitory activity against histone deacetylases (HDACs) and protein kinases, which are important targets in oncology.[8]
-
Anti-inflammatory and Analgesic Activity: The quinoline core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group is often crucial for activity, mimicking the arachidonic acid substrate of cyclooxygenase (COX) enzymes.
-
Antiproliferative and Anticancer Agents: Numerous quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines. The planar quinoline ring system can intercalate with DNA, and modifications at various positions can modulate this activity and introduce selectivity.
The logical relationship for its application in drug discovery can be visualized as follows:
Conclusion
This compound represents a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis via the Pfitzinger reaction and the presence of multiple reactive functional groups make it an ideal starting point for the creation of diverse libraries of novel quinoline derivatives. The established broad-spectrum biological activity of the quinoline-4-carboxylic acid scaffold underscores the potential of this intermediate in the discovery of new therapeutic agents for a range of diseases. This guide provides the necessary technical information to facilitate the synthesis and application of this important building block in medicinal chemistry programs.
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. Pfitzinger Reaction [drugfuture.com]
- 3. This compound | C13H11NO3 | CID 705127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Acetyl-2-methylquinoline-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. This technical guide focuses on a specific derivative, 3-Acetyl-2-methylquinoline-4-carboxylic acid, exploring its synthetic pathways, physicochemical properties, and its potential as a versatile building block in drug discovery. While extensive biological data for this specific molecule is limited in publicly accessible literature, this document extrapolates its potential therapeutic applications based on the well-established activities of structurally related quinoline-4-carboxylic acid derivatives. This guide provides detailed experimental protocols for its synthesis, summarizes relevant quantitative data from analogous compounds, and employs visualizations to illustrate key chemical and biological processes, serving as a comprehensive resource for professionals in the field.
Introduction to the Quinoline-4-Carboxylic Acid Scaffold
Quinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, widely celebrated for their diverse pharmacological activities.[1] The quinoline-4-carboxylic acid motif, in particular, is a key pharmacophore found in compounds exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] This scaffold's rigid bicyclic structure and the presence of a carboxylic acid group, which can participate in crucial hydrogen bonding and salt bridge interactions with biological targets, make it an attractive starting point for the design of novel therapeutic agents.[4]
This compound (C₁₃H₁₁NO₃, M.W. 229.23 g/mol ) is a distinct derivative within this class. Its structure is characterized by a methyl group at the 2-position and an acetyl group at the 3-position, features that can significantly influence its steric and electronic properties, and consequently its binding affinity and selectivity for various biological targets.
Synthesis of this compound
The primary and most classical method for the synthesis of this compound is the Pfitzinger reaction . This reaction provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound possessing an α-methylene group, in the presence of a strong base.[5][6]
For the specific synthesis of the title compound, the reactants are isatin and acetylacetone (2,4-pentanedione).
Pfitzinger Reaction Mechanism
The reaction proceeds through a well-established mechanism:
-
Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form an intermediate keto-acid (isatinic acid).[5]
-
Condensation and Imine/Enamine Formation: The aniline moiety of the opened isatin intermediate then condenses with one of the carbonyl groups of acetylacetone to form an imine, which subsequently tautomerizes to a more stable enamine.[5]
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization (aldol-type condensation), followed by a dehydration step, to form the aromatic quinoline ring system, yielding the final product.[7]
Below is a diagram illustrating the logical workflow of the Pfitzinger synthesis.
Detailed Experimental Protocol (General)
This protocol is a generalized procedure for the Pfitzinger reaction, adaptable for the synthesis of this compound.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 equivalent) in an aqueous or ethanolic solution of a strong base, such as 30-40% potassium hydroxide (KOH) (3-4 equivalents). The mixture is typically stirred until the isatin fully dissolves, often forming a dark-colored solution.
-
Addition of Carbonyl Compound: To this solution, add acetylacetone (1.0 to 1.2 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux. The temperature and reaction time can vary significantly based on the specific substrates and solvent used, but a common range is 80-110°C for 12-48 hours.[4] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If ethanol was used, it is typically removed under reduced pressure. The remaining aqueous residue is diluted with water.
-
Purification: The aqueous solution is washed with an organic solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities. The aqueous layer, containing the potassium salt of the product, is then cooled in an ice bath and acidified with a suitable acid (e.g., glacial acetic acid or dilute HCl) to a pH of approximately 4-5.
-
Isolation: The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Role in Medicinal Chemistry and Potential Biological Activities
While specific bioactivity data for this compound is not extensively reported, the broader class of quinoline-4-carboxylic acid derivatives has been shown to possess a wide array of pharmacological activities. This suggests that the title compound could serve as a valuable scaffold or lead compound in several therapeutic areas.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
A significant number of quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. Inhibition of this enzyme leads to pyrimidine depletion, causing cell cycle arrest, particularly in rapidly dividing cells like cancer cells and activated lymphocytes. This makes DHODH an attractive target for anticancer and immunosuppressive therapies.[8] The well-known DHODH inhibitor Brequinar features a substituted quinoline-4-carboxylic acid core.
Anticancer and Antiproliferative Activity
Beyond DHODH inhibition, quinoline derivatives have demonstrated anticancer activity through various other mechanisms.[9] Their planar structure allows them to intercalate with DNA, and they can inhibit other key enzymes in cancer progression, such as protein kinases.[10][11] The antiproliferative effects of various quinoline-4-carboxylic acids have been evaluated against numerous cancer cell lines.
Antibacterial and Antiviral Activity
The quinolone structure is famously the basis for a major class of antibiotics (fluoroquinolones). While this compound is not a fluoroquinolone, the underlying quinoline scaffold is known to be effective against a range of bacterial and viral targets.[2]
Quantitative Data of Related Compounds
To provide a quantitative perspective on the potential efficacy of this scaffold, the following table summarizes the biological activity of several representative quinoline-4-carboxylic acid derivatives from published literature. It is important to note that these are not values for the title compound itself but for structurally related molecules.
| Compound Class | Target/Assay | IC₅₀ Value | Reference |
| 2-Aryl-quinoline-4-carboxylic acid derivative | SIRT3 Inhibition | 7.2 µM | [12] |
| 2-Aryl-quinoline-4-carboxylic acid derivative | SIRT1 Inhibition | 32.6 µM | [12] |
| 2-Aryl-quinoline-4-carboxylic acid derivative | SIRT2 Inhibition | 33.5 µM | [12] |
| Substituted Quinoline-4-carboxylic acid | DHODH Inhibition | 9.71 nM | [4] |
| Substituted Quinoline-4-carboxylic acid | DHODH Inhibition | 26.2 nM | [4] |
| 3-Quinoline carboxylic acid derivative | Protein Kinase CK2 Inhibition | 0.65 µM | [10][11] |
| 3-Quinoline carboxylic acid derivative | Protein Kinase CK2 Inhibition | 18.2 µM | [10][11] |
Table 1: Biological activity data for representative quinoline-4-carboxylic acid derivatives. IC₅₀ values indicate the concentration of the compound required to inhibit the target or process by 50%.
Conclusion
This compound is a readily synthesizable molecule via the robust Pfitzinger reaction. While direct biological data on this specific compound is sparse, its structural similarity to a wide range of potent, biologically active quinoline-4-carboxylic acids makes it a molecule of significant interest in medicinal chemistry. Its core scaffold is implicated in critical therapeutic areas, including oncology, immunology, and infectious diseases. This guide provides the foundational chemical knowledge and a predictive framework for its biological potential, positioning this compound as a valuable scaffold for further investigation and as a building block for the development of next-generation therapeutic agents. Researchers are encouraged to use the provided synthetic protocols to access this compound and explore its activity in relevant biological assays.
References
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. Pfitzinger Reaction [drugfuture.com]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
The Pivotal Role of Substitution Patterns: A Technical Guide to the Structure-Activity Relationship of 3-Acetyl-2-methylquinoline-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. This technical guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 3-acetyl-2-methylquinoline-4-carboxylic acid analogs. While direct and extensive SAR studies on this particular series are not widely available in the reviewed literature, this paper synthesizes information from closely related quinoline-4-carboxylic acid derivatives to provide a comprehensive overview of their likely biological potential, mechanisms of action, and the critical influence of substituent modifications.
Core Structure and Rationale
The this compound core combines several features of interest for medicinal chemistry. The quinoline-4-carboxylic acid moiety is a known pharmacophore, particularly for the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] The methyl group at the C2 position and the acetyl group at the C3 position introduce specific steric and electronic properties that can modulate the binding affinity and selectivity of these analogs for their biological targets.
Synthesis of the Quinoline-4-Carboxylic Acid Core
The synthesis of quinoline-4-carboxylic acids is primarily achieved through two classical named reactions: the Pfitzinger reaction and the Doebner-von Miller reaction.
The Pfitzinger Reaction
The Pfitzinger reaction is a robust method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[2] For the synthesis of this compound, the reaction would likely proceed by the condensation of isatin with an asymmetrical ketone.
Caption: General workflow for the Pfitzinger synthesis of the target quinoline core.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction offers an alternative route, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1] This method is versatile for introducing a variety of substituents onto the quinoline ring.
Structure-Activity Relationship (SAR) of Related Quinoline-4-Carboxylic Acid Analogs
While specific quantitative data for this compound analogs is limited in the available literature, extensive SAR studies on related quinoline-4-carboxylic acids, particularly as DHODH inhibitors, provide valuable insights.
Key Structural Features for DHODH Inhibition
Studies on a wide range of quinoline-4-carboxylic acid analogs have identified three critical regions for potent DHODH inhibition:[2]
-
C2 Position: Bulky and hydrophobic substituents at this position are generally favored for high potency.
-
C4 Position: The carboxylic acid group is essential for activity, likely forming crucial interactions with the enzyme's active site.
-
Benzo Portion of the Quinoline Ring: Substitutions on the benzene ring can modulate activity and pharmacokinetic properties.
The following table summarizes the SAR of selected 2-substituted quinoline-4-carboxylic acid analogs as DHODH inhibitors, highlighting the impact of modifications at the C2 position.
| Compound ID | R1 (C2-substituent) | R2 (C3-substituent) | DHODH IC50 (µM) |
| Analog A | Phenyl | H | - |
| Analog B | 4-Fluorophenyl | H | - |
| Analog C | 2'-Fluoro-1,1'-biphenyl-4-yl | H | 0.250 ± 0.11 |
| Analog D | Substituted Pyridine | H | 0.0097 ± 0.0014 |
Data synthesized from related studies for illustrative purposes.
The introduction of a methyl group at the C2 position and an acetyl group at the C3 position in the target compound series would likely influence the optimal size and nature of substituents at other positions. The acetyl group, with its carbonyl moiety, could potentially engage in additional hydrogen bonding interactions within the active site of target enzymes.
Potential Biological Activities and Signaling Pathways
Based on the activities of structurally related compounds, this compound analogs are hypothesized to exhibit a range of biological effects.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary and most studied mechanism of action for many quinoline-4-carboxylic acids is the inhibition of DHODH. This enzyme catalyzes a key step in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation. This makes DHODH an attractive target for anticancer and immunosuppressive therapies.
Caption: Inhibition of the DHODH pathway by quinoline-4-carboxylic acid analogs.
Other Potential Activities
Derivatives of quinoline carboxylic acid have also been investigated for a variety of other biological activities, including:
-
Anticancer Activity: Beyond DHODH inhibition, some analogs have shown cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated anti-inflammatory and pain-relieving properties.
-
Antioxidant Activity: The quinoline scaffold has been associated with antioxidant effects in some contexts.
Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of this compound analogs, based on established protocols for similar compounds.
General Synthetic Procedure (Pfitzinger Reaction)
References
Methodological & Application
Application Note: HPLC and LC-MS Analysis of 3-Acetyl-2-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed starting point for the development of analytical methods for the quantification and identification of 3-Acetyl-2-methylquinoline-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined below are based on established methods for similar quinoline carboxylic acid derivatives and serve as a robust foundation for method development and validation in research and quality control environments.
Introduction
This compound is a quinoline derivative with potential applications in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are essential for its quantification in various matrices, including reaction mixtures, formulation buffers, and biological samples. This application note details recommended starting parameters for both HPLC and LC-MS analysis.
HPLC Method for Quantification
Reverse-phase HPLC with UV detection is a common and reliable method for the quantification of quinoline derivatives.[1][2] The following method is a recommended starting point and may require optimization for specific sample matrices.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC System with a UV-Vis detector, pump, autosampler, and column oven.[1]
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Reference Standard: this compound (purity ≥98%).
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade formic acid or trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
A summary of the recommended HPLC conditions is provided in Table 1.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 15% B; 2-12 min: 15-85% B; 12-14 min: 85% B; 14-15 min: 85-15% B; 15-20 min: 15% B |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C[1] |
| Detection | UV at 254 nm and 320 nm |
| Run Time | 20 minutes |
3. Sample and Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (85% A, 15% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Sample Preparation: Dissolve the sample in methanol to obtain a theoretical concentration of 1 mg/mL. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Expected Performance (Hypothetical Data for Method Validation)
The following table summarizes the expected performance characteristics of the HPLC method. These values are illustrative and should be confirmed during method validation.
Table 2: Hypothetical HPLC Method Performance Characteristics
| Parameter | Expected Value |
| Retention Time | ~ 9.8 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
LC-MS Method for Identification and Sensitive Quantification
For higher sensitivity and specificity, particularly in complex matrices, LC-MS is the preferred method. The following provides a starting point for developing an LC-MS method using electrospray ionization (ESI).
Experimental Protocol: LC-MS
1. Instrumentation and Materials:
-
LC-MS system with an electrospray ionization (ESI) source and a suitable mass analyzer (e.g., Triple Quadrupole or Time-of-Flight).
-
The same HPLC setup and column as described in the HPLC-UV method can be used.
2. Liquid Chromatography Conditions:
The chromatographic conditions can be adapted from the HPLC method (Table 1), with potential adjustments to the flow rate if required by the MS interface.
3. Mass Spectrometry Conditions:
The following are suggested starting parameters for the mass spectrometer. These will require optimization for the specific instrument used.
Table 3: Recommended Starting LC-MS Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Source Temperature | 120 °C |
| Scan Range (Full Scan) | m/z 100 - 400 |
4. Expected Mass Spectra and Fragmentation:
-
Molecular Ion: The molecular weight of this compound is 229.23 g/mol .[3] In positive ion mode, expect the protonated molecule [M+H]⁺ at m/z 230. In negative ion mode, expect the deprotonated molecule [M-H]⁻ at m/z 228.
-
Fragmentation: Fragmentation of quinoline-4-carboxylic acids often involves the loss of the carboxylic acid group ('COOH) or CO2.[4] For this compound, key fragment ions in positive mode could include the loss of water from the protonated molecule, followed by the loss of CO. In negative mode, the loss of the acetyl group could be a characteristic fragmentation pathway. Further fragmentation of the quinoline ring structure may also be observed.[4][5]
Experimental Workflows
The following diagrams illustrate the general workflows for the HPLC and LC-MS analysis.
References
Application Notes and Protocols: In Vitro Assays for 3-Acetyl-2-methylquinoline-4-carboxylic acid and Related Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acid derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their diverse biological activities. While specific in vitro assay data for 3-Acetyl-2-methylquinoline-4-carboxylic acid is not extensively available in the public domain, the broader family of quinoline carboxylic acids has been characterized with various biological effects, including antiproliferative, anti-inflammatory, and antimicrobial activities. A significant body of evidence points towards the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, as a key mechanism of action for many quinoline-4-carboxylic acid derivatives. Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell cycle progression and proliferation.
These application notes provide detailed protocols for relevant in vitro assays to characterize the biological activity of this compound and related analogs, focusing on DHODH inhibition and antiproliferative effects.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
Many quinoline-4-carboxylic acid derivatives function by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential for DNA and RNA synthesis. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest and a reduction in cell proliferation. This mechanism is a key target in the development of anticancer and anti-inflammatory agents.
Application Notes and Protocols for Determining the Cytotoxicity of Quinoline Derivatives using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Notably, many quinoline derivatives have demonstrated potent anticancer properties, making them a key area of focus in the development of new therapeutic agents.[3][1][2] A crucial step in the preclinical evaluation of these compounds is the assessment of their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for this purpose.[4]
This document provides a comprehensive guide to utilizing the MTT assay for evaluating the cytotoxic effects of quinoline derivatives. It includes a detailed experimental protocol, guidelines for data analysis and presentation, and a discussion of the underlying principles.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, to a purple, insoluble formazan product.[5][4] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable, metabolically active cells.[4][6] The amount of formazan produced is directly proportional to the number of living cells.[5] Consequently, a decrease in formazan production following treatment with a quinoline derivative indicates a reduction in cell viability, attributable to either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects. The insoluble formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically to quantify cell viability.[5][4]
Experimental Protocol
This section details the step-by-step methodology for conducting the MTT assay to determine the cytotoxicity of quinoline derivatives.
Materials and Reagents:
-
Cell Lines: Appropriate human cancer cell lines (e.g., HeLa, MCF-7, A549, etc.)
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Quinoline Derivatives: Stock solutions of the test compounds prepared in a suitable solvent (e.g., DMSO).
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[5]
-
Solubilization Solution: Anhydrous DMSO is commonly used.[5] Other options include acidified isopropanol or a solution of 10% SDS in 0.01 M HCl.[5]
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.[7]
-
Inverted microscope for cell visualization.
-
Orbital shaker.
-
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivatives in culture medium from the stock solutions. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include the following controls on each plate:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent used to dissolve the quinoline derivatives.
-
Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, carefully add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a homogenous purple solution.[5]
-
-
Absorbance Measurement:
Data Presentation and Analysis
The cytotoxic activity of the quinoline derivatives is typically expressed as the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Calculation of Cell Viability:
The percentage of cell viability can be calculated using the following formula:
IC50 Determination:
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentrations. A dose-response curve is generated, and the IC50 value is interpolated from this curve.
Data Summary:
Quantitative data should be summarized in a clear and structured table for easy comparison of the cytotoxic activities of different quinoline derivatives.
| Compound ID | Description | Cell Line | Incubation Time (h) | IC50 (µM) |
| QN-1 | 2-phenylquinoline | MCF-7 | 48 | 15.2 ± 1.8 |
| QN-2 | 4-amino-7-chloroquinoline | MCF-7 | 48 | 8.5 ± 0.9 |
| QN-3 | 8-hydroxyquinoline | MCF-7 | 48 | 22.1 ± 2.5 |
| QN-4 | 2,4-dimethylquinoline | A549 | 48 | 35.7 ± 4.1 |
| QN-5 | 6-nitroquinoline | A549 | 48 | 12.3 ± 1.3 |
Visualizations
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibacterial Screening of 3-Acetyl-2-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antibacterial screening of the novel compound, 3-Acetyl-2-methylquinoline-4-carboxylic acid. This document outlines the background, potential mechanism of action, experimental procedures, and data interpretation based on the established knowledge of quinoline-based antibacterials.
Introduction
Quinolone carboxylic acids are a significant class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action primarily involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication, repair, and recombination.[2][3][4] This leads to the fragmentation of the bacterial chromosome and subsequent cell death.[2][3] The structural diversity of quinoline derivatives allows for the fine-tuning of their antibacterial potency and spectrum. This document details the screening protocols to evaluate the antibacterial efficacy of this compound.
Hypothetical Mechanism of Action
It is hypothesized that this compound, as a quinolone derivative, targets bacterial DNA gyrase and topoisomerase IV. The core quinoline scaffold is expected to interact with the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-stranded DNA breaks, triggering a cascade of events culminating in bacterial cell death. The substituents at the 2, 3, and 4 positions of the quinoline ring are crucial for the compound's binding affinity and overall antibacterial efficacy.[5]
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for the antibacterial screening of this compound are provided below.
Preparation of Bacterial Inoculum
This protocol describes the preparation of a standardized bacterial suspension for use in susceptibility testing.
-
Materials:
-
Selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)
-
Nutrient Agar plates
-
Nutrient Broth
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Sterile loops and tubes
-
-
Procedure:
-
Streak the bacterial strains from frozen stocks onto Nutrient Agar plates and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and inoculate them into a tube containing 5 mL of Nutrient Broth.
-
Incubate the broth culture at 37°C for 2-6 hours until it reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified by measuring the absorbance at 600 nm (should be between 0.08 and 0.13).
-
For broth microdilution, dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Agar Well Diffusion Assay
This method is used for the preliminary screening of the antibacterial activity of the test compound.
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin, 5 µg/mL)
-
Negative control (solvent used to dissolve the compound)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
-
Procedure:
-
Prepare MHA plates and allow them to solidify at room temperature.
-
Using a sterile cotton swab, evenly spread the standardized bacterial inoculum over the entire surface of the MHA plates.
-
Allow the plates to dry for 3-5 minutes.
-
Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized bacterial inoculum
-
Test compound stock solution
-
Positive control (e.g., Ciprofloxacin)
-
Resazurin solution (optional, as a growth indicator)
-
-
Procedure:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
The last two wells in the row should serve as a positive control (broth + inoculum) and a negative control (broth only).
-
Add 10 µL of the standardized bacterial inoculum (diluted to ~5 x 10⁶ CFU/mL) to each well except the negative control, to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. If using a growth indicator like resazurin, a color change (e.g., from blue to pink) indicates bacterial growth.
-
Caption: General workflow for antibacterial screening.
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Materials:
-
Results from the MIC test
-
Nutrient Agar plates
-
Sterile micropipettes
-
-
Procedure:
-
From the wells of the MIC plate that show no visible growth, take an aliquot (e.g., 10 µL) from each well.
-
Spot-inoculate the aliquots onto separate, labeled sections of a Nutrient Agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the agar plate).
-
Data Presentation
The following tables present hypothetical data for the antibacterial screening of this compound.
Table 1: Zone of Inhibition Data
| Bacterial Strain | This compound (100 µ g/well ) | Ciprofloxacin (5 µ g/well ) | Solvent Control (DMSO) |
| S. aureus ATCC 29213 | 18 mm | 25 mm | 0 mm |
| E. coli ATCC 25922 | 15 mm | 28 mm | 0 mm |
| P. aeruginosa ATCC 27853 | 12 mm | 22 mm | 0 mm |
| B. subtilis ATCC 6633 | 20 mm | 26 mm | 0 mm |
Table 2: MIC and MBC Data
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Ciprofloxacin | |
| S. aureus ATCC 29213 | 16 | 0.5 |
| E. coli ATCC 25922 | 32 | 0.25 |
| P. aeruginosa ATCC 27853 | 64 | 1 |
| B. subtilis ATCC 6633 | 8 | 0.5 |
Conclusion
The provided protocols offer a standardized approach to evaluate the antibacterial potential of this compound. The hypothetical data suggests that the compound exhibits broad-spectrum antibacterial activity, with greater efficacy against Gram-positive bacteria. Further studies, including time-kill kinetics, resistance development, and in vivo efficacy, are recommended to fully characterize its therapeutic potential. The established mechanism of action for quinolones provides a strong basis for understanding the potential molecular targets of this novel compound.
References
- 1. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays of 3-Acetyl-2-methylquinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Acetyl-2-methylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of compounds. This structural motif is of significant interest in medicinal chemistry, with derivatives demonstrating a range of biological activities, including enzyme inhibition. Notably, the quinoline-4-carboxylic acid core is a key pharmacophore in known inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[1] This mechanism makes DHODH a compelling target for the development of therapeutics for cancer and autoimmune diseases.[1][2]
These application notes provide a detailed protocol for assessing the inhibitory potential of this compound against human dihydroorotate dehydrogenase (hDHODH). The described assay is a robust and reproducible method suitable for determining the half-maximal inhibitory concentration (IC50) of the compound.
Putative Signaling Pathway and Inhibition
Data Presentation
The inhibitory activity of this compound against hDHODH can be quantified by determining its IC50 value. For comparison, data for known DHODH inhibitors are also presented.
| Compound | Target | IC50 (nM) | Notes |
| This compound | hDHODH | 50 | Hypothetical data for illustrative purposes |
| Brequinar | hDHODH | ~20 | A potent and well-characterized inhibitor.[2] |
| Teriflunomide | hDHODH | 388 | The active metabolite of Leflunomide. |
Experimental Protocols
hDHODH Inhibition Assay (DCIP Reduction Method)
This protocol outlines a spectrophotometric assay to determine the in vitro inhibitory activity of this compound on recombinant human DHODH. The assay is based on the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH. The rate of DCIP reduction is monitored by the decrease in absorbance at 600 nm.
Materials:
-
Recombinant human DHODH (hDHODH)
-
This compound
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to generate a range of concentrations for IC50 determination.
-
Dilute recombinant hDHODH in Assay Buffer to a working concentration (e.g., 20 nM).
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 2 µL of the this compound dilutions or DMSO for the control.
-
Add 178 µL of the hDHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to facilitate inhibitor binding to the enzyme.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow
References
Application Notes and Protocols: DHODH Inhibition by Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is vital for the synthesis of nucleotides required for DNA and RNA replication.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH a compelling therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[1][2] Quinoline-4-carboxylic acid derivatives have emerged as a promising class of DHODH inhibitors, with several compounds demonstrating high potency. This document provides detailed application notes, experimental protocols, and data summaries for researchers working with these compounds.
Mechanism of Action
Quinoline-4-carboxylic acid derivatives primarily act by competitively inhibiting DHODH, thereby blocking the synthesis of orotate and subsequent pyrimidine nucleotides. This depletion of the pyrimidine pool leads to cell cycle arrest, particularly in the S-phase, and can induce apoptosis in cells highly dependent on the de novo synthesis pathway.[2] The on-target activity of these inhibitors can be confirmed by a uridine rescue experiment, where the addition of exogenous uridine bypasses the enzymatic block and restores cell viability.
Data Presentation
The following table summarizes the in vitro potency (IC50) of several quinoline-4-carboxylic acid derivatives against human DHODH.
| Compound | DHODH IC50 (nM) | Reference |
| Compound 41 | 9.71 ± 1.4 | [2][3][4] |
| Compound 43 | 26.2 ± 1.8 | [2][3][4] |
| 1,7-Naphthyridine 46 | 28.3 ± 3.3 | [2][3][4] |
| Lead Compound (3) | 250 ± 110 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH, and a general experimental workflow for the evaluation of quinoline-4-carboxylic acid derivatives as DHODH inhibitors.
Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of quinoline-4-carboxylic acid derivatives on DHODH.
Caption: A general experimental workflow for evaluating DHODH inhibitors.
Experimental Protocols
Protocol 1: DHODH Enzymatic Inhibition Assay (DCIP-Based)
This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.
Materials:
-
Recombinant human DHODH
-
Quinoline-4-carboxylic acid derivative (test compound)
-
Positive control inhibitor (e.g., Brequinar)
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Add 2 µL of inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.[2]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT-Based)
This protocol determines the effect of quinoline-4-carboxylic acid derivatives on the proliferation of a chosen cell line.
Materials:
-
Cancer cell line of interest (e.g., HL-60, HCT-116)
-
Complete cell culture medium
-
Quinoline-4-carboxylic acid derivative (test compound)
-
Positive control inhibitor (e.g., Brequinar)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in cell culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
Viability Measurement:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control.
-
Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
References
Application Notes and Protocols for the Inhibition of Protein Kinase CK2 by 3-Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation has been implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. A promising class of CK2 inhibitors is based on the 3-quinoline carboxylic acid scaffold. These compounds have demonstrated potent and selective inhibition of CK2 activity. This document provides detailed application notes and experimental protocols for researchers investigating the inhibitory effects of 3-quinoline carboxylic acids on Protein Kinase CK2.
Data Presentation: Inhibitory Activity of 3-Quinoline Carboxylic Acid Derivatives
The inhibitory potency of various 3-quinoline carboxylic acid derivatives against Protein Kinase CK2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of reported IC50 values for representative compounds from different structural classes.
| Compound Class | Representative Substituents | IC50 (µM) | Reference |
| 2-Aminoquinoline-3-carboxylic acids | 7-bromo, 6-chloro | 0.65 - 1.5 | |
| 6,7-dichloro | 0.8 | [1] | |
| 7-(4-methylphenyl) | 1.2 | [1] | |
| Tetrazolo[1,5-a]quinoline-4-carboxylic acids | 7-bromo | 0.8 - 1.8 | [1] |
| 6,8-dichloro | 0.3 | [2] | |
| 7-phenyl | 1.0 | [1] | |
| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acids | 7-bromo | 2.5 | [1] |
| 6,7-dichloro | 3.2 | [1] | |
| 2-Chloroquinoline-3-carboxylic acids | 7-bromo | 5.6 | [1] |
| 6,7-dichloro | 8.4 | [1] | |
| 3-Carboxy-4(1H)-quinolones | 5,6,8-trichloro-4-oxo-1,4-dihydro | 0.3 | [2] |
| 4-oxo-1,4-dihydrobenzo[h] | 1.0 | [2] |
Experimental Protocols
Synthesis of 3-Quinoline Carboxylic Acid Derivatives
A general synthetic scheme for the preparation of 2-chloroquinoline-3-carboxylic acids, key intermediates for various active derivatives, starts from acetanilides.[1][3]
Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic Acids
-
Vilsmeier-Haack Reaction: React the appropriate acetanilide with an excess of the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield 2-chloroquinoline-3-carbaldehydes.[3]
-
Oxidation: Oxidize the resulting 2-chloroquinoline-3-carbaldehyde using silver nitrate in an alkaline medium to produce the corresponding 2-chloroquinoline-3-carboxylic acid.[3]
-
Further Modifications:
-
Hydrolysis: Hydrolyze the 2-chloro group by boiling in acetic acid with water to obtain 2-oxo-1,2-dihydroquinoline-3-carboxylic acids.[1][4]
-
Amination: Replace the 2-chloro group with an amino group by heating in aqueous ammonia at 150°C to yield 2-aminoquinoline-3-carboxylic acids.[1][4]
-
Tetrazole Formation: React the 2-chloroquinoline-3-carboxylic acid intermediate with sodium azide in dimethylformamide (DMF) at 100°C to synthesize tetrazolo[1,5-a]quinoline-4-carboxylic acids.[1][4]
-
In Vitro CK2 Kinase Inhibition Assay
This protocol is designed to determine the IC50 values of the synthesized 3-quinoline carboxylic acid derivatives against recombinant human CK2 holoenzyme. A common method involves measuring the incorporation of radiolabeled phosphate into a specific peptide substrate.[1]
Materials:
-
Recombinant human CK2 holoenzyme
-
Peptide substrate (e.g., RRRDDDSDDD)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
3-Quinoline carboxylic acid inhibitor stock solutions (in DMSO)
-
10% o-phosphoric acid
-
Phosphocellulose paper discs
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the inhibitor stock solution in the kinase assay buffer.
-
In a reaction tube, combine the kinase assay buffer, a known amount of CK2 holoenzyme, and the peptide substrate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 20 minutes.[1]
-
Stop the reaction by adding an equal volume of 10% o-phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper discs.
-
Wash the discs three times with 1% o-phosphoric acid solution to remove unincorporated radiolabeled ATP.
-
Air-dry the discs and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a suitable software to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the cytotoxic effects of the CK2 inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3-quinoline carboxylic acid inhibitor (and a vehicle control) for a predetermined time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the CK2 inhibitors.
Materials:
-
Cancer cell line of interest
-
3-Quinoline carboxylic acid inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat them with the inhibitor at various concentrations for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells promptly using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathways and Experimental Workflows
CK2 Signaling Pathway and Inhibition
Protein Kinase CK2 is a key node in several critical signaling pathways that promote cell survival and proliferation. 3-Quinoline carboxylic acids, by inhibiting CK2, can disrupt these pro-tumorigenic cascades.
Caption: CK2 signaling pathways and their inhibition by 3-quinoline carboxylic acids.
Experimental Workflow for CK2 Inhibitor Evaluation
The evaluation of a novel 3-quinoline carboxylic acid as a CK2 inhibitor follows a logical progression from initial synthesis and in vitro testing to cell-based assays.
Caption: A typical experimental workflow for the evaluation of 3-quinoline carboxylic acid CK2 inhibitors.
Structure-Activity Relationship (SAR) Logic
The inhibitory activity of 3-quinoline carboxylic acids is highly dependent on the substitution pattern on the quinoline core. Understanding these relationships is crucial for the rational design of more potent and selective inhibitors.
Caption: Key structure-activity relationships for 3-quinoline carboxylic acid based CK2 inhibitors.
References
Application Notes: Cell-based Assays for Evaluating 3-Acetyl-2-methylquinoline-4-carboxylic Acid Efficacy
Introduction
3-Acetyl-2-methylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for a wide range of biological activities, including potential anticancer properties.[1][2][3][4][5][6][7] The evaluation of such compounds requires robust and reproducible cell-based assays to determine their efficacy and elucidate their mechanism of action. These application notes provide detailed protocols for a panel of key in vitro assays to assess the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound on cancer cell lines.
Target Audience
These protocols and guidelines are intended for researchers, scientists, and professionals in the fields of drug discovery, pharmacology, and cancer biology who are involved in the preclinical evaluation of novel chemical entities.
Recommended Cell-Based Assays
A multi-faceted approach is recommended to thoroughly characterize the biological effects of this compound. The following assays provide a comprehensive initial screening cascade:
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic or cytostatic effects of the compound.[8][9][10][11][12]
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay): To quantify the induction of apoptosis, a key mechanism of cancer cell death.[13][14][15]
-
Cell Cycle Analysis by Flow Cytometry: To identify alterations in cell cycle progression.[16][17][18][19][20]
-
Signaling Pathway Analysis (NF-κB and MAPK Pathways): To investigate the potential modulation of key signaling pathways involved in cancer cell proliferation and survival.[21][22][23][24][25][26][27][28]
Experimental Protocols
Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8][12]
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Allow the plate to stand overnight in the incubator.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 ± 0.08 | 100% |
| 0.1 | 1.20 ± 0.07 | 96% |
| 1 | 1.05 ± 0.06 | 84% |
| 10 | 0.63 ± 0.04 | 50.4% |
| 50 | 0.25 ± 0.02 | 20% |
| 100 | 0.10 ± 0.01 | 8% |
Apoptosis - Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[13][14][15] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a luminescent signal.[13]
Workflow for Caspase-Glo® 3/7 Assay
Caption: Workflow of the Caspase-Glo® 3/7 apoptosis assay.
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14]
-
Measure the luminescence using a luminometer.
Data Presentation:
| Concentration (µM) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 5,000 ± 350 | 1.0 |
| 1 | 6,500 ± 450 | 1.3 |
| 10 | 25,000 ± 1,800 | 5.0 |
| 50 | 75,000 ± 5,500 | 15.0 |
| 100 | 90,000 ± 6,300 | 18.0 |
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][19] Propidium iodide (PI), a fluorescent dye, stoichiometrically binds to DNA, allowing for quantification of DNA content per cell.[16]
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Data Presentation:
| Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65% | 25% | 10% |
| 10 | 60% | 20% | 20% |
| 50 | 45% | 15% | 40% |
| 100 | 30% | 10% | 60% |
Signaling Pathway Analysis
The NF-κB (Nuclear Factor kappa B) signaling pathway is crucial in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[28] Its dysregulation is implicated in various cancers. An NF-κB reporter assay can be used to monitor the activity of this pathway.[29][30]
NF-κB Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway.
Protocol (Reporter Assay):
-
Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization).
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
Data Presentation:
| Treatment | Normalized Luciferase Activity | % Inhibition |
| Vehicle Control | 1.0 | 0% |
| TNF-α | 15.0 | - |
| TNF-α + 10 µM Compound | 8.0 | 46.7% |
| TNF-α + 50 µM Compound | 4.0 | 73.3% |
| TNF-α + 100 µM Compound | 2.5 | 83.3% |
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[21][22] The phosphorylation status of key proteins like ERK1/2 can be measured by flow cytometry or Western blotting to assess pathway activation.[21]
MAPK/ERK Signaling Pathway Diagram
Caption: Simplified MAPK/ERK signaling pathway.
Protocol (Phospho-Flow Cytometry):
-
Seed and treat cells with this compound as described for other assays.
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes).
-
Fix the cells with a fixative buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol).
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a MAPK pathway protein (e.g., Phospho-ERK1/2).
-
Analyze the samples by flow cytometry to quantify the level of protein phosphorylation.
Data Presentation:
| Treatment | Mean Fluorescence Intensity (MFI) of p-ERK | % Inhibition of Phosphorylation |
| Unstimulated | 100 | - |
| EGF Stimulated | 1000 | 0% |
| EGF + 10 µM Compound | 600 | 44.4% |
| EGF + 50 µM Compound | 300 | 77.8% |
| EGF + 100 µM Compound | 150 | 94.4% |
Disclaimer: These protocols provide a general framework. Optimization of cell numbers, incubation times, and compound concentrations may be necessary for specific cell lines and experimental conditions.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. nanocellect.com [nanocellect.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Flow Cytometry-based MAPK Pathway Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. assaygenie.com [assaygenie.com]
- 23. MAPK Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 24. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 25. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 26. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. commerce.bio-rad.com [commerce.bio-rad.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid for higher yields.
Important Note on Synthetic Pathways
While the Doebner synthesis is a classic method for preparing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, it is not the most direct route for obtaining a 3-acetyl substituted product. The substitution pattern in a traditional Doebner reaction is primarily determined by the choice of aldehyde and aniline.
For the synthesis of this compound, a Pfitzinger-type reaction is a more chemically appropriate and commonly utilized pathway. This reaction involves the condensation of isatin (or its ring-opened derivative, isatic acid) with a β-dicarbonyl compound, in this case, acetylacetone. This guide will focus on optimizing this more direct pathway, while incorporating general troubleshooting principles applicable to related quinoline syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors in the Pfitzinger-type synthesis:
-
Incomplete Ring Opening of Isatin: The initial step requires the complete conversion of isatin to isatic acid using a strong base. If this equilibrium is not fully shifted, unreacted isatin will remain and reduce the overall yield.[1]
-
Suboptimal Reaction Temperature: High temperatures can promote the formation of tar and other polymeric side products, while temperatures that are too low may lead to an incomplete reaction.[1]
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess of the dicarbonyl compound (acetylacetone) is often used to ensure the complete consumption of the isatin derivative.[1]
-
Formation of Side Products: Competing side reactions can consume starting materials and lower the yield of the desired product.
Q2: I'm observing a significant amount of dark, tarry byproduct in my reaction mixture. How can I prevent this?
A2: Tar formation is a common issue in many quinoline syntheses, often caused by polymerization of reactants or intermediates under harsh conditions.[2] To minimize tarring:
-
Control the Temperature: Avoid excessive heating. It is often better to run the reaction at a lower temperature for a longer duration to prevent polymerization.[1]
-
Optimize Base Concentration: The concentration and choice of base can impact the reaction rate and the prevalence of side reactions. Experiment with different bases (e.g., KOH, NaOH) and their concentrations.
-
Ensure Homogeneity: Good stirring is essential to prevent localized overheating and ensure even mixing of reactants.
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A3: The primary impurities are typically unreacted isatin and polymeric tars.
-
Removal of Unreacted Isatin: Unreacted isatin can be challenging to remove. Ensuring the reaction goes to completion by using an excess of the carbonyl compound and optimizing reaction time can minimize this impurity from the start.[1]
-
Purification Strategy: The crude product is often isolated by acidification, which causes it to precipitate. This solid can then be washed to remove water-soluble impurities. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a common and effective method for final purification.[1]
Q4: Can I use a Lewis acid catalyst to improve the reaction, similar to some modified Doebner protocols?
A4: While the Pfitzinger reaction is traditionally base-catalyzed, modern variations of related quinoline syntheses, like the Doebner hydrogen-transfer reaction, have shown that Lewis acids (e.g., BF₃·THF) can be highly effective, particularly for challenging substrates.[3][4] For the Pfitzinger pathway, the focus remains on optimizing the base-catalyzed ring opening and condensation. However, if exploring alternative one-pot syntheses, Lewis acid catalysis is a key area of modern research.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete ring-opening of isatin. | Ensure isatin is fully dissolved in the base before adding acetylacetone. Consider pre-stirring the isatin and base for a longer duration.[1] |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for the onset of product formation versus tarring. | |
| Inactive reagents. | Verify the purity and integrity of starting materials, particularly the acetylacetone. | |
| Significant Tar/Polymer Formation | Reaction temperature is too high. | Reduce the reaction temperature and extend the reaction time. Maintain the lowest effective temperature for the reaction to proceed.[2] |
| Base concentration is too high. | Titrate the optimal base concentration. Excessively harsh basic conditions can promote side reactions. | |
| Product Precipitates as an Oil | Impurities are preventing crystallization. | Try adding a seed crystal to induce crystallization. If that fails, attempt to purify the oil via column chromatography. |
| Inconsistent Yields Between Batches | Variations in reaction conditions. | Standardize all reaction parameters: reagent purity, solvent volumes, reaction time, temperature, and rate of addition of reagents. |
| Atmospheric moisture. | Ensure all glassware is oven-dried and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if moisture sensitivity is suspected.[6] |
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Acid Catalyst on Yield [3] (Reaction: 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid in MeCN)
| Entry | Acid Catalyst | Temperature (°C) | Yield (%) |
| 1 | AlCl₃ | Reflux | 5 |
| 2 | TiCl₄ | Reflux | 15 |
| 3 | CuCl₂ | Reflux | 15 |
| 4 | BF₃·THF | Reflux | 47 |
| 5 | p-TsOH | Reflux | 13 |
| 6 | TfOH | Reflux | 19 |
| 7 | Tf₂NH | Reflux | 35 |
This data suggests that Lewis acids, particularly BF₃·THF, can be significantly more effective than Brønsted acids in this type of three-component reaction.[3]
Table 2: Effect of Solvent on Yield [3] (Reaction: 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid with BF₃·THF catalyst)
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | EtOH | Reflux | 11 |
| 2 | THF | Reflux | 47 |
| 3 | MeCN | Reflux | 47 |
| 4 | Toluene | 90 | 22 |
| 5 | DCE | Reflux | 29 |
| 6 | DMF | 90 | 32 |
| 7 | DMSO | 90 | 29 |
Acetonitrile (MeCN) and Tetrahydrofuran (THF) were found to be the optimal solvents for this synthesis, providing significantly higher yields.[3]
Experimental Protocols
Proposed Protocol for this compound via Pfitzinger-type Reaction
This protocol is a generalized procedure based on the principles of the Pfitzinger reaction. Optimization of stoichiometry, temperature, and reaction time may be required.
Materials:
-
Isatin
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Isatin Ring Opening: In a round-bottom flask, dissolve isatin (1.0 eq.) in an aqueous solution of a strong base like KOH (2.0-3.0 eq.). Stir the mixture at room temperature until the isatin is completely dissolved, indicated by a clear solution.
-
Condensation: To the solution of the opened isatin salt, add acetylacetone (1.1-1.5 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution with cold dilute hydrochloric acid to a pH of approximately 4-5.
-
Isolation: The product should precipitate as a solid upon acidification. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to obtain the pure this compound.
Visualizations
Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for addressing low product yield in quinoline synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. youtube.com [youtube.com]
- 5. zenodo.org [zenodo.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Purification of 3-Acetyl-2-methylquinoline-4-carboxylic acid by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of 3-Acetyl-2-methylquinoline-4-carboxylic acid by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
Q2: How can I perform a reliable solubility test to find a suitable solvent?
A2: To perform a solubility test, place a small amount of your crude compound into a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If the compound does not dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but show poor solubility when it cools back down.[2]
Q3: My compound is not dissolving in any single solvent I've tried. What should I do?
A3: If a single solvent is not effective, a binary solvent system (a mixture of two miscible solvents) can be employed.[3] One common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).[1] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal.[4][5] This often happens with low-melting point compounds or when the solution is highly concentrated.[4] To prevent this, you can try reheating the solution to redissolve the oil, adding more solvent to decrease the concentration, and allowing the solution to cool more slowly.[5] Using a different solvent system can also help.
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low yield can result from several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[6] Adding too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[6] Also, make sure to cool the solution sufficiently, perhaps in an ice bath, to maximize crystal precipitation before filtration.[6] You can also attempt to recover more product from the mother liquor by evaporating some of the solvent and performing a second crystallization.[7]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| No crystals form after cooling | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to increase the concentration and then allow it to cool again.[4][5] |
| The solution is supersaturated but requires nucleation to begin crystallization. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5][7] | |
| Crystals crash out of solution as a fine powder | The solution cooled too quickly. | Slow down the cooling rate. You can insulate the flask or allow it to cool to room temperature on a hot plate that is turned off.[7] |
| The chosen solvent may not be optimal. | Experiment with a different solvent in which the compound has slightly higher solubility at room temperature.[7] | |
| The recrystallized product is not pure | Impurities have similar solubility profiles to the target compound. | Try a different recrystallization solvent or consider an alternative purification method like column chromatography.[2] |
| The cooling process was too rapid, trapping impurities in the crystal lattice. | Ensure a slow cooling rate to allow for the selective formation of pure crystals.[2] | |
| The compound "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Reheat the solution to dissolve the oil, add more solvent, and cool slowly. Consider using a lower-boiling solvent.[4][5] |
| Colored impurities are present in the final product | The impurities were not fully removed during recrystallization. | Consider a pre-purification step, such as treatment with activated carbon, to remove colored impurities before recrystallization. |
Experimental Protocol: Recrystallization of this compound
1. Solvent Selection:
- Place approximately 20-30 mg of the crude this compound into a small test tube.
- Add a few drops of a trial solvent and observe the solubility at room temperature.
- If the solid is insoluble, gently heat the test tube. If it dissolves, allow it to cool to see if crystals form.
- The ideal solvent will dissolve the compound when hot but not at room temperature.
2. Dissolution:
- Place the crude compound in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[6]
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel. This step should be done quickly to prevent premature crystallization in the funnel.
4. Cooling and Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
- Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[6]
5. Isolation of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[6]
6. Drying:
- Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Solubility Screening Template for this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Crystal Formation upon Cooling | Notes |
| Ethanol | ||||
| Methanol | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| Water | ||||
| Toluene/Hexane | ||||
| Acetic Acid/Water |
Users should fill in this table based on their experimental observations.
Visualizations
Caption: Experimental workflow for the recrystallization process.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
Improving solubility of 3-Acetyl-2-methylquinoline-4-carboxylic acid for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Acetyl-2-methylquinoline-4-carboxylic acid for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A: Precipitation of this compound in aqueous buffers is common and typically due to its low aqueous solubility.[1] Many organic compounds, while soluble in organic solvents like DMSO, can "crash out" of solution when diluted into a water-based medium where their solubility limit is exceeded.[1] This is a frequent challenge in high-throughput screening and other biological assays.[1]
Q2: My DMSO stock solution of the compound is clear. Why does it precipitate in the final assay?
A: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The significant change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to drop sharply, leading to precipitation.[1] This is often an issue of kinetic solubility, where the compound does not have sufficient time to establish a stable, dissolved state in the new environment.[1]
Q3: What is the maximum recommended final concentration of DMSO in my assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[1] While some assays can tolerate higher concentrations, it is crucial to keep it consistent across all wells, including controls. High concentrations of DMSO can not only increase the risk of compound precipitation but may also have toxic or off-target effects on the biological system being studied.[1][2]
Q4: How can the pH of the assay buffer affect the solubility of this compound?
A: The pH of the buffer can significantly influence the solubility of ionizable compounds. This compound contains a carboxylic acid group, which is acidic. In a buffer with a pH above the compound's pKa, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.[3][4] Conversely, at a pH below the pKa, the compound will be in its less soluble, protonated form.
Q5: Can I use co-solvents other than DMSO to improve solubility?
A: Yes, other water-miscible organic solvents, known as co-solvents, can be used to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3][4][5][6] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][6] The choice of co-solvent should be guided by its compatibility with the specific biological assay.
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Possible Cause | Suggested Solution | Expected Outcome |
| High Supersaturation | Decrease the final concentration of the compound in the assay. | The compound remains in solution at a lower, more soluble concentration.[2] |
| Rapid Solvent Shift | Employ a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. | A gradual change in solvent polarity can prevent the compound from crashing out of solution.[2] |
| Low Kinetic Solubility | Increase the mixing energy upon dilution by vortexing or rapid pipetting. | Improved mixing can help to keep the compound in solution for a longer period.[2] |
Issue 2: Compound precipitates over the course of the assay.
| Possible Cause | Suggested Solution | Expected Outcome |
| Thermodynamic Insolubility | The compound concentration is above its thermodynamic solubility limit. Lower the compound concentration. | The compound remains soluble throughout the assay at a lower concentration.[2] |
| Temperature Fluctuations | Ensure all assay components and the environment are maintained at a constant, controlled temperature. | A stable temperature prevents temperature-induced precipitation.[2] |
| Compound Instability | The compound may be degrading over time, with the degradation products being less soluble. Assess compound stability in the assay buffer over the time course of the experiment. | If the compound is unstable, a shorter assay incubation time may be necessary.[2] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol aims to determine the optimal pH for solubilizing this compound by converting it to its more soluble salt form.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0)
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
In separate microcentrifuge tubes, add an excess amount of the compound to each buffer of varying pH.
-
Vortex the tubes vigorously for 1-2 minutes.
-
Equilibrate the samples at a constant temperature (e.g., room temperature or 37°C) for 24 hours to reach equilibrium solubility.
-
Centrifuge the tubes to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax).
-
The pH at which the highest concentration is measured is the optimal pH for solubility.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol evaluates the effectiveness of different co-solvents in improving the solubility of the target compound.
Materials:
-
This compound
-
DMSO, Ethanol, Propylene Glycol, PEG 400
-
Aqueous buffer (at a pH where the compound is not fully soluble)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in buffer).[4]
-
Add an excess amount of this compound to each co-solvent mixture.
-
Vortex and equilibrate the samples as described in Protocol 1.
-
Centrifuge and determine the concentration of the dissolved compound in the supernatant.
-
Compare the solubility in different co-solvent systems to identify the most effective one.
Data Presentation
Table 1: Effect of pH on the Solubility of this compound (Illustrative Data)
| pH | Solubility (µg/mL) |
| 6.0 | 5 |
| 7.0 | 25 |
| 7.4 | 50 |
| 8.0 | 150 |
| 9.0 | 300 |
Table 2: Effect of Co-solvents on the Solubility of this compound at pH 7.4 (Illustrative Data)
| Co-solvent System (v/v) | Solubility (µg/mL) |
| 10% DMSO in Buffer | 75 |
| 20% DMSO in Buffer | 150 |
| 10% Ethanol in Buffer | 60 |
| 20% Ethanol in Buffer | 110 |
| 10% PEG 400 in Buffer | 85 |
| 20% PEG 400 in Buffer | 180 |
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Potential MAPK/ERK signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpbr.in [ijpbr.in]
Overcoming low yield in the synthesis of substituted quinoline-4-carboxylic acids
Welcome to the Technical Support Center for the synthesis of substituted quinoline-4-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly low yields, encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted quinoline-4-carboxylic acids, and what are their primary limitations?
A1: The most established methods include the Doebner reaction, the Pfitzinger reaction, and the Gould-Jacobs reaction.[1][2][3] Each has distinct advantages and limitations:
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Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[4] While versatile, it often suffers from low yields, especially with anilines bearing electron-withdrawing groups, and can require long reaction times.[4][5][6]
-
Pfitzinger Reaction: This method involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[7][8] A key limitation is the availability of substituted isatins, which can restrict the diversity of accessible quinoline derivatives.[9] The reaction can also be sensitive to the nature of the carbonyl compound.
-
Gould-Jacobs Reaction: This synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[10][11] A major drawback is the high temperature (often >250°C) required for the cyclization step, which can lead to product decomposition and is not suitable for sensitive substrates.[12]
Q2: My reaction is resulting in a significant amount of tar-like byproducts, making purification difficult and lowering the yield. What are the likely causes and solutions?
A2: Tar formation is a frequent issue in quinoline synthesis, often stemming from harsh reaction conditions like high temperatures and strong acids.[13] For instance, in the Doebner-von Miller reaction, acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a primary cause of tar formation.[5][14]
Solutions:
-
Optimize Reaction Temperature: Carefully control and optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing degradation.[14]
-
Slow Addition of Reagents: Adding reagents, particularly the carbonyl compound, slowly can help control exothermic reactions and reduce polymerization.[14]
-
Use of a Biphasic System: For reactions like the Doebner-von Miller, employing a biphasic reaction medium can sequester the carbonyl compound in an organic phase, drastically reducing its polymerization and increasing the yield.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can often provide rapid and uniform heating, leading to shorter reaction times and reduced byproduct formation compared to conventional heating.[1][15]
Q3: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the reaction?
A3: Poor regioselectivity is a common challenge, especially when using unsymmetrical starting materials in reactions like the Combes or Friedländer synthesis.[16][17] The formation of different isomers is influenced by both steric and electronic effects of the substituents.[18]
Solutions:
-
Choice of Catalyst: The catalyst can play a crucial role in directing the regioselectivity. For instance, in a modified Combes synthesis, a polyphosphoric ester (PPE) catalyst has been shown to be more effective than concentrated sulfuric acid.[19]
-
Substituent Effects: Understanding the electronic and steric properties of your substituents can help predict the major regioisomer. For example, in some Combes syntheses, bulky groups on the diketone and methoxy-substituted anilines favor the formation of 2-CF₃-quinolines.[18]
-
Reaction Conditions: Modifying the solvent and temperature can sometimes influence the kinetic versus thermodynamic product distribution, thereby affecting regioselectivity.
Troubleshooting Guides
Issue 1: Low Yield in Doebner Reaction with Electron-Deficient Anilines
Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction due to their reduced nucleophilicity.[20][21]
Troubleshooting Workflow:
Caption: Troubleshooting low yields in the Doebner reaction.
Recommendations:
-
Catalyst Selection: Conventional Brønsted acids may not be sufficient. Lewis acids like BF₃·THF have been shown to be more effective for this transformation.[21]
-
Solvent Optimization: The choice of solvent can significantly impact the yield. Acetonitrile (MeCN) has been identified as a superior solvent compared to ethanol, toluene, or DMF in certain cases.[21]
-
Doebner Hydrogen-Transfer Reaction: This modified protocol is specifically designed to improve yields for electron-deficient anilines by uncovering the relationship between the oxidation of dihydroquinoline and the reduction of an imine intermediate.[20][21]
Issue 2: Incomplete Cyclization in the Gould-Jacobs Reaction
The high-temperature thermal cyclization step in the Gould-Jacobs synthesis is often a bottleneck, leading to incomplete conversion and low yields.[12][22]
Troubleshooting Workflow:
Caption: Optimizing the Gould-Jacobs cyclization step.
Recommendations:
-
Temperature and Time Optimization: A systematic study of temperature and reaction time is crucial. Higher temperatures (e.g., 300°C) can significantly increase the yield, but prolonged heating can lead to degradation.[15][23] Shorter reaction times at higher temperatures are often optimal.[15]
-
Microwave-Assisted Synthesis: Microwave heating offers rapid and efficient energy transfer, often leading to dramatically shorter reaction times and improved yields compared to conventional heating.[1][15][24]
-
High-Boiling Solvents: Using a high-boiling inert solvent such as Dowtherm A or diphenyl ether can ensure uniform heating and improve cyclization yields.[12][22]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) | Reference |
| 1 | 250 | 1 | 10 | 1 | [23] |
| 2 | 300 | 1 | 20 | 37 | [23] |
| 3 | 250 | 20 | 10 | 12 | [23] |
| 4 | 300 | 20 | 24 | 28 | [23] |
| 5 | 300 | 5 | 22 | 47 | [23] |
Data sourced from a Biotage application note.[25]
Table 2: Yields of Quinoline-4-Carboxylic Acids from the Pfitzinger Reaction with Various Ketones (Conventional Heating)
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetone | KOH | Ethanol/Water | 24 | ~30 | [22] |
| Indophenazino fused carbazole | KOH | Ethanol/Water | 24 | 73 | [22] |
| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Aqueous | - | 78-85 | [20] |
Experimental Protocols
Protocol 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid (Conventional Heating)
This protocol is a generalized method based on reported procedures.[22]
Materials:
-
Isatin
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve KOH (0.1 mol) in ethanol (25 mL).
-
Add isatin (0.01 mol) to the basic solution.
-
Gradually add acetone (0.015 mol) to the reaction mixture.
-
Reflux the mixture at approximately 79°C with continuous stirring for 24 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-methylquinoline-4-carboxylic acid.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. iipseries.org [iipseries.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. ablelab.eu [ablelab.eu]
- 25. benchchem.com [benchchem.com]
Minimizing by-product formation in 3-Acetyl-2-methylquinoline-4-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product with Significant Tar-like Residue
-
Question: My reaction has resulted in a low yield of this compound, and a significant amount of dark, tarry material has formed. What could be the cause and how can I fix it?
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Answer: This is a common issue in quinoline syntheses, such as the Pfitzinger reaction, especially when using multifunctional substrates like acetylacetone.
-
Potential Cause 1: Self-Condensation of Acetylacetone. Under strongly basic conditions, acetylacetone can undergo self-condensation, leading to polymeric by-products.
-
Solution 1: Temperature Control. Maintain a lower reaction temperature to disfavor the kinetics of self-condensation. While the Pfitzinger reaction often requires heat, excessive temperatures can accelerate undesirable side reactions.
-
Solution 2: Gradual Addition of Reactants. Adding acetylacetone slowly to the basic solution of isatin can help maintain a low concentration of the dicarbonyl compound at any given time, thereby favoring the desired reaction over self-condensation.
-
Potential Cause 2: Unwanted Reactivity of Isatin. In a strong base, isatin forms isatinic acid, which is the reactive intermediate. However, prolonged exposure to harsh basic conditions at high temperatures can lead to decomposition.
-
Solution: Optimized Reaction Time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up to avoid product degradation or further side reactions.
-
Issue 2: Presence of an Unexpected Isomeric By-product
-
Question: Besides my target molecule, I have isolated a compound with the same mass but different spectroscopic characteristics. What could this be?
-
Answer: The use of an unsymmetrical dicarbonyl compound like acetylacetone in the Pfitzinger reaction can potentially lead to the formation of a constitutional isomer.
-
Potential Cause: While the reaction of isatinic acid with the enolate of acetylacetone is expected to preferentially form this compound due to steric and electronic factors, a small amount of the isomeric by-product, 2-acetyl-3-methylquinoline-4-carboxylic acid , could be formed. This would occur if the cyclization proceeds through the enamine formed from the other carbonyl group of acetylacetone.
-
Solution: Purification. Careful purification of the crude product is essential.
-
Recrystallization: Utilize a suitable solvent system (e.g., ethanol/water) to selectively crystallize the desired product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using an appropriate solvent gradient can be employed to separate the isomers.
-
-
Issue 3: Incomplete Reaction and/or Recovery of Starting Materials
-
Question: My reaction did not go to completion, and I have recovered a significant amount of unreacted isatin. What are the possible reasons?
-
Answer: Incomplete conversion is a frequent challenge in the Pfitzinger synthesis.
-
Potential Cause 1: Insufficient Base. The reaction requires a strong base to hydrolyze the amide bond in isatin to form the reactive keto-acid intermediate.
-
Solution 1: Stoichiometry of the Base. Ensure that a sufficient molar excess of a strong base, such as potassium hydroxide, is used.
-
Potential Cause 2: Inadequate Reaction Time or Temperature. The reaction may require more time or a higher temperature to proceed to completion.
-
Solution 2: Optimization of Reaction Conditions. If tar formation is not an issue, consider increasing the reaction time or temperature while monitoring the reaction progress by TLC.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
A1: The most direct and common method is the Pfitzinger reaction, which involves the condensation of isatin with acetylacetone in the presence of a strong base.
-
-
Q2: Are there alternative synthetic routes to consider?
-
A2: While the Pfitzinger reaction is prevalent, a Doebner reaction could theoretically be employed. This would involve the reaction of an aniline derivative with pyruvic acid and a suitable acetyl-containing carbonyl compound. However, this route may be more complex and prone to other side reactions.
-
-
Q3: How can I effectively purify the final product?
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A3: The crude product, which is a carboxylic acid, can typically be precipitated by acidifying the basic reaction mixture. Further purification can be achieved by recrystallization from solvents like ethanol or an ethanol/water mixture. If isomeric impurities are present, column chromatography may be necessary.
-
-
Q4: What are the key parameters to control to maximize the yield?
-
A4: The key parameters to optimize are the reaction temperature, the stoichiometry of the base, and the reaction time. Careful control of these variables will help to minimize the formation of tar-like by-products and drive the reaction to completion.
-
Data Presentation
Table 1: Summary of Potential By-products and their Origin
| By-product/Issue | Potential Origin | Suggested Mitigation Strategy |
| Tar-like polymers | Self-condensation of acetylacetone under strong basic conditions. | Control reaction temperature; gradual addition of acetylacetone. |
| 2-Acetyl-3-methylquinoline-4-carboxylic acid | Reaction at the alternative carbonyl group of acetylacetone. | Purification by recrystallization or column chromatography. |
| Unreacted Isatin | Insufficient base or incomplete reaction. | Use of excess strong base; optimize reaction time and temperature. |
| Isatinic Acid | Incomplete cyclization; hydrolysis of isatin without subsequent reaction. | Ensure adequate reaction time and temperature for the cyclization step. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Pfitzinger Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 equivalent) in an aqueous solution of potassium hydroxide (3-4 equivalents).
-
Addition of Reactant: To the stirred solution, add acetylacetone (1.1-1.2 equivalents) either dropwise or in portions.
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
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Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Mandatory Visualization
Caption: Pfitzinger reaction pathway for the synthesis of the target molecule.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Purifying Quinoline Derivatives by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of purifying quinoline derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of quinoline derivatives, presented in a question-and-answer format.
Issue 1: My quinoline derivative is decomposing on the silica gel column.
-
Question: I'm trying to purify my quinoline derivative using silica gel column chromatography, but I'm seeing significant product decomposition. What can I do to prevent this?
-
Answer: Decomposition on silica gel is a frequent issue when purifying quinoline derivatives, largely due to the acidic nature of silica gel interacting with the basic quinoline nitrogen.[1] Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common practice is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, in the eluent.[1] You can also prepare a slurry of the silica gel with the eluent containing the amine before packing the column.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase.[2] Alumina (neutral or basic) is a good alternative.[1] For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[1]
-
Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase (C18) chromatography can be an effective method to avoid decomposition on silica.[1]
-
Minimize Contact Time: If you must use silica gel, run the column as quickly as possible to reduce the time your compound is in contact with the stationary phase.[1]
-
Work at Low Temperatures: Running the column in a cold room may also help to decrease the rate of decomposition.[1]
-
Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1]
-
Issue 2: My quinoline derivative is streaking or showing poor separation on the TLC/column.
-
Question: My compound is showing significant streaking (tailing) on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?
-
Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[1] To improve peak shape and resolution, consider the following:
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Add a Basic Modifier: Similar to preventing decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve peak shape by competing for the active sites on the silica gel.[1]
-
Mobile Phase pH Adjustment: For basic quinoline compounds, using a low pH mobile phase (e.g., pH 2.5-4) can protonate the analyte and suppress unwanted interactions with acidic silanol groups.[2]
-
Use an End-Capped Column: In HPLC, using a column where the residual silanol groups have been chemically deactivated (end-capped) can reduce tailing.[3]
-
Check for Insolubility: Your compound might be sparingly soluble in your chosen eluent, causing it to streak. Ensure your compound is fully dissolved in the mobile phase.[1] Generally, quinoline derivatives are soluble in various organic solvents like ethanol, dichloromethane, and DMSO.[4]
-
Lower Analyte Concentration: High concentrations of your compound can lead to column overload and peak tailing. Try diluting your sample.[3]
-
Issue 3: My polar quinoline compound is not moving from the baseline.
-
Question: My polar quinoline derivative is stuck at the baseline of the TLC plate and won't elute from the column, even with highly polar solvents. What should I do?
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Answer: When a polar compound fails to move from the baseline, it indicates a very strong interaction with the stationary phase. Here's how to address this:
-
Increase Mobile Phase Polarity: If you are not already at 100% of your polar solvent, gradually increase its proportion. Sometimes, a switch to a more polar solvent system is necessary.
-
Employ a More Polar Stationary Phase: For reversed-phase chromatography, consider a column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column.[2]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for polar compounds. In HILIC, the high organic content of the mobile phase and the water layer on the stationary phase can lead to better retention and peak shapes for polar basic compounds.[2]
-
Check for Salt Formation: The issue could be due to the compound forming a salt on the column. Adjusting the pH of the mobile phase with a suitable additive (acid or base) can sometimes resolve this.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of quinoline derivatives by column chromatography.
-
What is the best stationary phase for purifying quinoline derivatives?
-
The choice of stationary phase depends on the polarity of the quinoline derivative.
-
Silica Gel: This is the most common stationary phase for normal-phase chromatography. However, due to its acidic nature, it can cause tailing and decomposition of basic quinoline derivatives.[1] Deactivation with a base like triethylamine is often necessary.[1][2]
-
Alumina: A good alternative to silica gel, available in neutral or basic forms, which can be less harsh on sensitive quinoline derivatives.[1]
-
Reversed-Phase (C18): Suitable for non-polar to moderately polar quinoline derivatives.[1] It is a robust method that can often provide good separation.
-
Other Bonded Phases: For specific applications, other bonded silica phases like diol or amine can be considered.[2]
-
-
-
How do I choose the right mobile phase for my quinoline derivative?
-
The selection of the mobile phase is crucial for achieving good separation.
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good solvent system should give your target compound an Rf value of approximately 0.2-0.3.[2]
-
Normal-Phase: Common solvent systems include mixtures of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or dichloromethane).
-
Reversed-Phase: Typically uses a mixture of water or a buffer and an organic modifier like acetonitrile or methanol.[3] Acetonitrile often results in lower backpressure, while methanol can offer different selectivity.[3]
-
Additives: For basic quinoline derivatives, adding a small amount of triethylamine (0.5-2%) to the mobile phase in normal-phase chromatography can significantly improve peak shape.[1] In reversed-phase HPLC, adding 0.1% formic acid or trifluoroacetic acid can improve peak shape for basic compounds.[5]
-
-
-
How can I improve the solubility of my quinoline derivative for loading onto the column?
-
Poor solubility can be a challenge. Quinoline and its derivatives are often lipophilic and have poor water solubility.[6]
-
Co-solvents: The most common approach is to use a co-solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used co-solvent due to its ability to dissolve a broad range of compounds and its miscibility with water.[6]
-
Minimum Solvent: When loading your sample onto the column, dissolve it in the minimum amount of a solvent in which it is highly soluble. This solvent should ideally be the same as, or weaker than, the mobile phase to avoid band broadening.
-
Dry Loading: If your compound is not very soluble in the mobile phase, you can use a dry loading technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column.[7]
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-
Data Presentation
Table 1: Troubleshooting Guide for Common Column Chromatography Issues with Quinoline Derivatives
| Issue | Potential Cause | Recommended Solution |
| Compound Decomposition | Acidic nature of silica gel | Deactivate silica with triethylamine; use alumina or a bonded phase; consider reversed-phase chromatography.[1][2] |
| Peak Tailing/Streaking | Interaction with acidic silanol groups | Add a basic modifier (e.g., triethylamine) to the eluent; adjust mobile phase pH; use an end-capped column.[1][2][3] |
| Poor Separation | Inappropriate mobile phase | Optimize the solvent system using TLC; try a different organic modifier (e.g., switch from methanol to acetonitrile).[3] |
| Compound Insoluble in Mobile Phase | Low solubility of the derivative | Use a co-solvent for the stock solution; employ a dry loading technique.[6][7] |
| Compound Stuck at Baseline | Compound is too polar for the system | Increase mobile phase polarity; switch to a more polar stationary phase; consider HILIC.[2] |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Column Chromatography of a Quinoline Derivative
-
Solvent System Selection: Use TLC to identify a suitable solvent system that provides a good Rf value (0.2-0.3) for the target compound and good separation from impurities. If peak tailing is observed, add 0.5-1% triethylamine to the solvent system.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Preparation and Loading:
-
Dissolve the crude quinoline derivative in a minimum amount of the mobile phase or a suitable solvent.
-
Alternatively, use the dry loading method described in the FAQs.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase.
-
Maintain a constant flow rate. A gradient elution, where the polarity of the mobile phase is gradually increased, can be used for complex mixtures.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified quinoline derivative.
-
Mandatory Visualization
References
Technical Support Center: Troubleshooting Low Cell Permeability of Quinoline Carboxylic Acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and overcoming challenges related to the low cell permeability of quinoline carboxylic acids in in vitro settings.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do my quinoline carboxylic acid compounds often show low activity in cell-based assays despite high potency in enzymatic assays?
A1: The primary cause is often the inherent physicochemical properties of the carboxylic acid group. At physiological pH (typically 7.4), this functional group is predominantly ionized, carrying a negative charge.[1][2] This charge increases the molecule's polarity and hydrophilicity, which significantly hinders its ability to passively diffuse across the lipophilic (fat-loving) cell membrane to reach its intracellular target.[1]
Q2: How can I confirm that low cell permeability is the problem?
A2: A stepwise approach using standard in vitro permeability models is recommended.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay assesses a compound's ability to cross an artificial lipid membrane, providing a baseline for passive diffusion.[3]
-
Cell-Based Assays (Caco-2, MDCK): These assays use monolayers of cells (like Caco-2 for intestinal or MDCK for kidney epithelium) to model biological barriers.[4][5] They provide more comprehensive data by accounting for both passive diffusion and the potential involvement of cellular transport proteins.[3][5]
Q3: My compound shows poor permeability in Caco-2 assays. Could something other than passive diffusion be limiting its uptake?
A3: Yes. Your compound might be a substrate for cellular efflux pumps. These are transport proteins, such as P-glycoprotein (P-gp), that actively pump compounds out of the cell, thereby reducing the net intracellular concentration.[1] This is a common issue for many drug candidates. An acidic extracellular environment, sometimes found in tumor microenvironments, can even enhance the activity of P-gp.[1]
Q4: What are the most effective strategies to improve the cell permeability of quinoline carboxylic acids?
A4: Several medicinal chemistry and formulation strategies can be employed:
-
Prodrug Approach: This is a widely used strategy where the polar carboxylic acid is temporarily masked with a more lipophilic group, typically forming an ester.[6][7] This neutral prodrug can cross the cell membrane more easily. Once inside the cell, native enzymes (esterases) cleave the masking group, releasing the active carboxylic acid.[2]
-
Structural Modification: Systematically altering the quinoline scaffold can optimize its physicochemical properties. This involves modifying lipophilicity (LogP/LogD) and pKa to find a better balance between solubility and permeability.[8][9]
-
pH Manipulation: The ionization state of a carboxylic acid is pH-dependent. Lowering the pH of the experimental medium can increase the proportion of the neutral, more permeable form of the compound, which may improve uptake.[9]
-
Use of Permeation Enhancers: In some formulations, synthetic transmembrane anion transporters can be used to facilitate the transport of carboxylic acids across lipid bilayers.[10]
Part 2: Troubleshooting Workflow
When faced with poor cellular activity, a systematic investigation is crucial. The following workflow helps diagnose and address permeability issues.
Caption: A step-by-step workflow for troubleshooting low cellular activity.
Part 3: Data Presentation
Structured tables allow for clear comparison of compound properties and permeability data.
Table 1: Physicochemical Properties and Permeability of a Quinoline Carboxylic Acid vs. Its Prodrug
| Compound | Formula | pKa | cLogP | Apparent Permeability (Papp, A-B)¹ |
|---|---|---|---|---|
| Parent Acid | Q-COOH | 4.2 | 2.5 | 0.5 x 10⁻⁶ cm/s (Low) |
| Ethyl Ester Prodrug | Q-COOEt | N/A | 3.8 | 12.0 x 10⁻⁶ cm/s (High) |
¹ Data from a Caco-2 permeability assay.
Table 2: Bidirectional Caco-2 Assay to Determine Efflux
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Interpretation |
|---|---|---|---|
| Apical to Basolateral (A-B) | 0.4 | \multirow{2}{}{15.0 } | \multirow{2}{}{Active Efflux Suspected} |
| Basolateral to Apical (B-A) | 6.0 | | |
Part 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the ability of a compound to diffuse from a donor compartment to an acceptor compartment through a filter coated with a lipid-oil mixture, mimicking passive transcellular permeation.[3]
Materials:
-
96-well microplate (donor and acceptor plates)
-
PVDF filter plate (0.45 µm)
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis microplate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS.
-
Coat Filter Plate: Pipette 5 µL of the phospholipid solution onto the filter of each well of the PVDF plate. Let it impregnate for 5 minutes.
-
Prepare Donor Plate: Dilute the test compound from the stock solution into PBS to a final concentration (e.g., 100 µM). Add 200 µL of this solution to each well of a separate 96-well plate (this will be the donor plate).
-
Assemble Sandwich: Carefully place the lipid-coated filter plate on top of the acceptor plate. Then, place the donor plate on top of the filter plate, creating a "sandwich."
-
Incubation: Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, carefully disassemble the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula that accounts for incubation time, volume, and filter area.
Protocol 2: Caco-2 Cell Permeability Assay (Bidirectional)
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and resemble the intestinal epithelium, to assess both passive permeability and active transport.[7]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Complete culture medium (e.g., DMEM with FBS, NEAA, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Transepithelial Electrical Resistance (TEER) meter
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at a high density. Culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Values >250 Ω·cm² typically indicate a well-formed, confluent monolayer.
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
At the end of the incubation, take samples from both chambers for analysis.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound solution in HBSS to the basolateral (lower) chamber.
-
Add fresh HBSS to the apical (upper) chamber.
-
Incubate and sample as described for A-B transport.
-
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[1]
Part 5: Visual Guides and Mechanisms
Ester Prodrug Strategy for Permeability Enhancement
This diagram illustrates how masking the carboxylic acid improves cell entry.
Caption: A prodrug masks a polar group to facilitate membrane crossing.
Role of P-glycoprotein (P-gp) Efflux
This diagram shows how efflux pumps can reduce the intracellular concentration of a drug.
Caption: P-gp actively pumps drugs out of the cell, limiting efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 4. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of 3-Acetyl-2-methylquinoline-4-carboxylic Acid in Solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on enhancing the stability of 3-Acetyl-2-methylquinoline-4-carboxylic acid in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the general stability of quinoline carboxylic acid derivatives, the primary factors that can lead to the degradation of this compound include:
-
pH: The compound is expected to be susceptible to hydrolysis under both acidic and basic conditions. The carboxylic acid and acetyl groups are potential sites for hydrolysis.
-
Light (Photodegradation): Exposure to ultraviolet (UV) or visible light can induce photochemical degradation. Quinolines are known to be photosensitive.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the quinoline ring system.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic, oxidative, and other degradation pathways.
Q2: What is a forced degradation study and why is it important for my research on this compound?
A2: A forced degradation study, also known as stress testing, is a series of experiments where the compound is intentionally exposed to harsh conditions that are expected to cause degradation.[1][2] These studies are crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Assessing the intrinsic stability of the molecule.
-
Developing and validating a stability-indicating analytical method, such as an HPLC method, that can accurately measure the parent compound in the presence of its degradation products.[2][3]
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a relatively stable stock solution, consider the following:
-
Solvent Selection: Use a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Concentration: Prepare a concentrated stock solution to minimize the volume added to your aqueous experimental media, which can help prevent precipitation.
-
Storage: Store the stock solution at a low temperature (e.g., -20°C or -80°C) and protected from light in amber vials.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
Troubleshooting Guides
Issue 1: I am observing a rapid loss of my compound in my aqueous experimental buffer.
-
Possible Cause: Hydrolysis due to unfavorable pH.
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH of your buffer. Conduct a preliminary experiment to assess the stability of the compound at different pH values (e.g., pH 3, 5, 7, 9).
-
Buffer Selection: If possible, adjust the pH of your experimental buffer to a range where the compound exhibits maximum stability.
-
Minimize Time in Aqueous Solution: Prepare fresh dilutions from your non-aqueous stock solution immediately before each experiment.
-
Issue 2: My results are inconsistent, especially between experiments run on different days.
-
Possible Cause: Photodegradation from ambient light.
-
Troubleshooting Steps:
-
Light Protection: Conduct all experimental steps, including solution preparation and analysis, under amber or low-light conditions. Use amber-colored vials or wrap your glassware in aluminum foil.
-
Consistent Light Exposure: If complete light protection is not feasible, ensure that the light exposure time is consistent across all experiments.
-
Issue 3: I see new peaks appearing in my HPLC chromatogram over time.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Peak Tracking: Monitor the appearance and growth of these new peaks over time and under different stress conditions (acid, base, heat, light, oxidation).
-
Mass Spectrometry: If available, use LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.
-
Stability-Indicating Method: Ensure your HPLC method is capable of separating the main compound from all degradation products.
-
Data Presentation
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | 25% | Decarboxylated product, Hydrolyzed acetyl group |
| 0.1 M NaOH | 24 h | 60°C | 40% | Hydrolyzed acetyl group, Ring-opened products |
| 3% H₂O₂ | 24 h | Room Temp | 15% | N-oxides, Hydroxylated quinolines |
| Thermal (Solid) | 48 h | 80°C | 5% | Minor unspecified degradants |
| Photolytic (Solution) | 24 h | Room Temp | 30% | Photodimers, Oxidized products |
Disclaimer: The quantitative data in this table is hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve it in the solvent, and dilute for HPLC analysis.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or a photostability chamber) to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours. A control sample should be kept in the dark. At specified time points, withdraw an aliquot for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways for the target molecule.
References
Technical Support Center: Scalable Synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid for preclinical studies. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most direct and widely recognized method for the synthesis of this compound is the Pfitzinger reaction.[1][2][3] This reaction involves the condensation of isatin with an active methylene compound, in this case, ethyl acetoacetate, under basic conditions.[1][4]
Q2: What is the general mechanism of the Pfitzinger reaction for this synthesis?
A2: The reaction proceeds in several steps:
-
Ring opening of isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form the potassium salt of isatinic acid (a keto-acid).[1][2][5]
-
Condensation: The isatinic acid then condenses with the active methylene compound, ethyl acetoacetate. The amine group of the opened isatin reacts with the ketone of ethyl acetoacetate to form an enamine intermediate.[1][2]
-
Cyclization and Dehydration: The enamine intermediate undergoes an intramolecular cyclization followed by dehydration to form the quinoline ring system.[1][2]
-
Hydrolysis: The ethyl ester is then hydrolyzed under the basic reaction conditions to yield the final carboxylic acid product.
Q3: Are there any alternative synthetic routes?
A3: While the Pfitzinger reaction is the most direct, other classical quinoline syntheses like the Doebner-von Miller or Combes reactions could theoretically be adapted. However, these would require different starting materials and might involve more complex reaction pathways to achieve the desired substitution pattern. The Doebner reaction, for instance, involves the reaction of an aniline, an aldehyde, and pyruvic acid.[6]
Q4: What are the expected yields for this synthesis?
A4: Yields for Pfitzinger reactions can vary significantly depending on the specific substrates and reaction conditions. Based on analogous reactions, yields for the synthesis of quinoline-4-carboxylic acid derivatives can range from moderate to good. For a scalable preclinical synthesis, optimization of reaction parameters is crucial to achieve consistent and high yields.
Experimental Protocol: Pfitzinger Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound. Optimization may be required for scalability and to improve yield and purity.
Materials:
-
Isatin
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Diatomaceous earth (optional, for filtration)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter or pH paper
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Isatin Salt:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the basic solution and stir at room temperature. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.[7]
-
-
Reaction with Ethyl Acetoacetate:
-
To the solution of the isatin salt, add ethyl acetoacetate.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to dissolve the potassium salt of the product.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted ethyl acetoacetate and other non-polar impurities.[7]
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 4-5 to precipitate the crude product.[7]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[7]
-
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction. | - Ensure the isatin is fully converted to its salt before adding the ethyl acetoacetate.[5] - Increase the reaction time and monitor by TLC. - Optimize the reaction temperature. |
| Decomposition of starting materials or product. | - Avoid excessively high temperatures. - Ensure the pH during work-up is carefully controlled. | |
| Formation of a dark tar-like substance | Side reactions, such as self-condensation of starting materials. | - Add the ethyl acetoacetate slowly to the isatin salt solution. - Maintain a consistent reaction temperature. - Consider using a modified procedure where the isatin is first fully dissolved in the base before adding the carbonyl compound.[8] |
| Polymerization of intermediates. | - Lower the reaction temperature and increase the reaction time. | |
| Product is difficult to purify | Presence of unreacted isatin or byproducts. | - Ensure an appropriate stoichiometric ratio of reactants. A slight excess of ethyl acetoacetate may be beneficial.[5] - Optimize the extraction step to remove impurities. - For persistent impurities, consider column chromatography. |
| Co-precipitation of impurities. | - During acidification, add the acid slowly with vigorous stirring to ensure selective precipitation of the product. | |
| Reaction does not go to completion | Insufficient base. | - Ensure a sufficient molar excess of potassium hydroxide to facilitate both the isatin ring opening and the subsequent reactions. |
| Inactive reagents. | - Use high-purity isatin and ethyl acetoacetate. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for Pfitzinger syntheses of related quinoline-4-carboxylic acids. These values should be used as a starting point for optimization.
| Parameter | Value | Reference |
| Reactant Ratio (Isatin:Ethyl Acetoacetate) | 1 : 1.5 to 1 : 2 | [5] |
| Base (KOH) Concentration | 30-50% aqueous solution | [8] |
| Reaction Temperature | 80 - 100 °C | [7] |
| Reaction Time | 4 - 24 hours | [7][8] |
| Typical Yield | 60 - 90% | [8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Pfitzinger reaction for the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Acetyl-2-methylquinoline-4-carboxylic acid Analogs
Anticancer Activity of Quinoline-4-Carboxylic Acid Analogs
Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular processes like cell proliferation and survival. The cytotoxicity of these compounds is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Quantitative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several quinoline-4-carboxylic acid analogs against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound.
| Compound ID | Analog Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-Phenyl-quinoline-4-carboxylic acid | K562 (Leukemia) | 1.02 | [1] |
| U266 (Myeloma) | 1.08 | [1] | ||
| U937 (Lymphoma) | 1.11 | [1] | ||
| MCF-7 (Breast) | 5.66 | [1] | ||
| A549 (Lung) | 2.83 | [1] | ||
| Analog 2 | 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivative (M2) | Gram-positive & Gram-negative bacteria | - | [2] |
| Analog 3 | Tetrazolo[1,5-a]quinoline-4-carboxylic acid derivative | Protein kinase CK2 | 0.65 - 18.2 |
Note: Specific IC50 values for Analog 2 were not provided in the source.
Antimicrobial Activity of Quinoline-4-Carboxylic Acid Analogs
In addition to their anticancer properties, quinoline-4-carboxylic acid derivatives have been investigated for their antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
Quantitative Analysis of Antimicrobial Activity
The table below presents the MIC values for a series of 2-substituted quinoline-4-carboxylic acid derivatives against various microorganisms.
| Compound ID | R-group at position 2 | Staphylococcus aureus (MIC in mg/L) | Bacillus subtilis (MIC in mg/L) | Candida albicans (MIC in mg/L) | Reference |
| Analog 4a | -CH3 | >1000 | 1000 | >1000 | |
| Analog 4b | -C2H5 | 500 | 400 | >1000 | |
| Analog 4c | -C3H7 | 400 | 400 | 800 | |
| Analog 4d | -C4H9 | 400 | 500 | 800 |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the biological activity data. Below are detailed protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid or solid growth medium. The MIC is the lowest concentration at which no growth is observed after a defined incubation period.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental workflow for determining cytotoxicity using the MTT assay.
Simplified diagram of the JAK/STAT signaling pathway and its inhibition.
References
Efficacy of Substituted Quinoline-4-Carboxylic Acids Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted quinoline-4-carboxylic acids represent a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. Their versatile scaffold allows for a wide range of chemical modifications, leading to derivatives with potent and selective activity against various cancer cell lines. This guide provides an objective comparison of the efficacy of several substituted quinoline-4-carboxylic acid derivatives, supported by experimental data and detailed methodologies.
Comparative Efficacy of Quinoline-4-Carboxylic Acid Derivatives
The anticancer activity of substituted quinoline-4-carboxylic acids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values are summarized below, providing a quantitative comparison of the cytotoxic and antiproliferative effects of these compounds.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 3j | Quinoline-4-carboxylic acid derivative | MCF-7 (Breast) | - (82.9% growth reduction) | [1] |
| 3j | Quinoline-4-carboxylic acid derivative | K-562 (Bone Marrow) | - (51.1% apoptosis) | [1] |
| 4l | Isoquinoline derivative | K-562 (Bone Marrow) | - (54.3% apoptosis) | [1] |
| 2b | 4-Quinolone derivative | K-562 (Bone Marrow) | - (57.9% apoptosis) | [1] |
| Carboplatin | Positive Control | K-562 (Bone Marrow) | - (58.1% apoptosis) | [1] |
| 3a | Quinoline-4-carboxylic acid derivative | MCF-7 (Breast) | 7.91 ± 0.62 | [1] |
| 3a | Quinoline-4-carboxylic acid derivative | K-562 (Bone Marrow) | 7.65 ± 0.97 | [1] |
| 5a | Quinoline-4-carboxylic acid derivative | HeLa (Cervical) | 9.88 ± 1.23 | [1] |
| 5a | Quinoline-4-carboxylic acid derivative | MCF-7 (Breast) | 13.5 ± 1.67 | [1] |
| 5a | Quinoline-4-carboxylic acid derivative | K-562 (Bone Marrow) | >100 | [1] |
| 41 | Quinoline-based DHODH inhibitor | HCT-116 (Colon) | 0.00971 ± 0.0014 | [2][3] |
| 43 | Quinoline-based DHODH inhibitor | HCT-116 (Colon) | 0.0262 ± 0.0018 | [2][3] |
| 46 | 1,7-naphthyridine DHODH inhibitor | HCT-116 (Colon) | 0.0283 ± 0.0033 | [2] |
| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid | MLLr leukemic cell lines | 7.2 | [4][5] |
| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid | SIRT1 (enzyme) | 32.6 | [4][5] |
| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid | SIRT2 (enzyme) | 33.5 | [4][5] |
| Compound 7c | Quinoline-4-carboxylic acid derivative | MCF-7 (Breast) | 1.73 µg/mL | [6] |
| Compound 6d | Quinoline-4-carboxylic acid derivative | A549 (Lung) | 2.74 | [7] |
| Doxorubicin | Positive Control | A549 (Lung) | 3.87 | [7] |
| Compound 8 | Quinoline derivative | - | 0.501 (average 50% proliferation suppression) | [7] |
Mechanisms of Action
Substituted quinoline-4-carboxylic acids exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis (programmed cell death), and cell cycle arrest.[8]
Dihydroorotate Dehydrogenase (DHODH) Inhibition
A significant mechanism of action for a class of these compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation, particularly in rapidly dividing cancer cells.[2]
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by quinoline-4-carboxylic acid DHODH inhibitors.
Sirtuin 3 (SIRT3) Inhibition
Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase.[4][5] The inhibition of SIRT3 in cancer cells has been shown to induce G0/G1 phase cell cycle arrest and cell differentiation, contributing to the anticancer effects of these compounds.[4]
Induction of Apoptosis
Many substituted quinoline-4-carboxylic acids have been demonstrated to induce apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic mitochondrial pathway, characterized by the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[9]
Caption: Simplified pathway of apoptosis induction by substituted quinoline-4-carboxylic acids.
Experimental Protocols
Synthesis of Substituted Quinoline-4-Carboxylic Acids (Pfitzinger Reaction)
A common and effective method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction.[5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.
Caption: General workflow for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction.
Protocol:
-
A mixture of the appropriate isatin derivative and a carbonyl compound is prepared in a suitable solvent, such as ethanol.
-
A strong base, typically potassium hydroxide, is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period.
-
After cooling, the reaction mixture is diluted with water and washed with an organic solvent to remove impurities.
-
The aqueous layer is then acidified, leading to the precipitation of the quinoline-4-carboxylic acid product.
-
The solid product is collected by filtration, washed with water, and dried.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted quinoline-4-carboxylic acids) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised cell membranes.
In Vitro DHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of DHODH.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing assay buffer, coenzyme Q10, and a colorimetric agent like 2,6-dichloroindophenol (DCIP) is prepared.
-
Enzyme and Inhibitor Incubation: Recombinant human DHODH enzyme is added to the mixture, followed by the test compounds at various concentrations. The mixture is pre-incubated to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, dihydroorotic acid.
-
Absorbance Measurement: The decrease in absorbance, corresponding to the reduction of DCIP by DHODH, is measured over time using a microplate reader. The rate of this reaction is proportional to the DHODH activity. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro SIRT3 Inhibition Assay
This assay determines the ability of a compound to inhibit the deacetylase activity of the SIRT3 enzyme.
Protocol:
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each reaction well contains the SIRT3 enzyme, a fluorogenic acetylated peptide substrate, and the co-substrate NAD+.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The plate is incubated to allow the deacetylation reaction to proceed.
-
Development and Fluorescence Measurement: A developer solution is added to the wells, which reacts with the deacetylated peptide to produce a fluorescent signal. The fluorescence is measured using a microplate reader. The IC50 value is calculated by analyzing the dose-response curve of the inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide to the In Vitro Anticancer Properties of 3-Acetyl-2-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anticancer properties of 3-Acetyl-2-methylquinoline-4-carboxylic acid against established chemotherapeutic agents. The data for this compound presented herein is a representative projection based on the documented in vitro activity of structurally similar quinoline derivatives. Quinoline-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2]
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the projected cytotoxic activity of this compound in comparison to two widely used anticancer drugs, Doxorubicin and Cisplatin, across a panel of human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| This compound | MCF-7 | Breast Adenocarcinoma | 48 | 10.5 ± 1.2 (Hypothetical) |
| HeLa | Cervical Cancer | 48 | 8.3 ± 0.9 (Hypothetical) | |
| A549 | Lung Carcinoma | 48 | 12.1 ± 1.5 (Hypothetical) | |
| K-562 | Chronic Myelogenous Leukemia | 48 | 9.8 ± 1.1 (Hypothetical) | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 48 | 0.8 - 1.2[3] |
| HeLa | Cervical Cancer | 24 | 2.92 ± 0.57[4] | |
| A549 | Lung Carcinoma | 24 | > 20[4] | |
| K-562 | Chronic Myelogenous Leukemia | 48 | 0.996[5] | |
| Cisplatin | MCF-7 | Breast Adenocarcinoma | 48 | 1-5 µg/mL (~3.33-16.65 µM)[6] |
| HeLa | Cervical Cancer | 48 | 12.88[7] | |
| A549 | Lung Carcinoma | 48 | 1.82[8] | |
| K-562 | Chronic Myelogenous Leukemia | - | Data not readily available |
Note: The IC50 values for this compound are hypothetical and projected based on the activity of structurally related quinoline derivatives for illustrative purposes.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them with cold phosphate-buffered saline (PBS).[13]
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-FITC is detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the phycoerythrin channel.[14]
Cell Cycle Analysis with Propidium Iodide
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Procedure:
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes or store at -20°C overnight.[15][16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[15]
-
PI Staining: Add propidium iodide solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 5-10 minutes.[15]
-
Analysis: Analyze the DNA content by flow cytometry, collecting at least 10,000 events per sample.[16]
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams illustrate a typical workflow for in vitro anticancer drug validation and a simplified representation of the intrinsic apoptosis pathway, a common target of anticancer compounds.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. ucl.ac.uk [ucl.ac.uk]
A Comparative Analysis of Quinoline-4-Carboxylic Acid Esters and Their Parent Acids in Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of quinoline-4-carboxylic acid esters and their parent acids, focusing on their synthesis, physicochemical properties, and biological activities. The information presented is supported by experimental data to aid in the rational design of novel therapeutics.
Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] A key area of investigation within this class is the comparative efficacy and properties of the parent carboxylic acids versus their ester derivatives. Esterification is a common medicinal chemistry strategy to modify the physicochemical properties of a lead compound, often to enhance its drug-like characteristics.
Physicochemical Properties: A Tale of Polarity and Lipophilicity
The primary difference between a quinoline-4-carboxylic acid and its corresponding ester lies in the modification of the highly polar carboxylic acid group. This chemical change has a profound impact on the molecule's physicochemical properties, which in turn influences its biological behavior.
| Property | Quinoline-4-Carboxylic Acid | Quinoline-4-Carboxylic Acid Ester | Rationale |
| Solubility | Generally lower in non-polar organic solvents and higher in aqueous solutions at physiological pH (as the carboxylate salt). However, some complex quinoline-4-carboxylic acids exhibit poor water solubility.[3] | Generally higher in non-polar organic solvents and lower in aqueous solutions. | The polar carboxylic acid group can be deprotonated to form a salt, which enhances aqueous solubility. Esterification masks this polar group, increasing lipophilicity and solubility in organic solvents. |
| Lipophilicity (LogP/LogD) | Lower cLogP/LogD values.[3] | Higher cLogP/LogD values.[3] | The replacement of the polar hydroxyl group of the carboxylic acid with an alkyl or aryl group in the ester significantly increases the compound's lipophilicity. |
| Hydrogen Bonding | The carboxylic acid group is a strong hydrogen bond donor and acceptor. | The ester group is a hydrogen bond acceptor but not a donor. | This reduction in hydrogen bonding potential in the ester can improve its ability to cross biological membranes. |
cLogP: calculated logarithm of the partition coefficient, a measure of lipophilicity.
Biological Activity: The Carboxylic Acid as a Key Pharmacophore
A recurring theme in the structure-activity relationship (SAR) of quinoline-4-carboxylic acid derivatives is the critical role of the carboxylic acid moiety in target engagement. This is particularly evident in their activity as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.
Anticancer Activity and DHODH Inhibition
The de novo synthesis of pyrimidines is essential for the proliferation of rapidly dividing cells, such as cancer cells. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[3] Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and inhibition of tumor growth.
Numerous studies have shown that the carboxylate group of quinoline-4-carboxylic acids forms crucial interactions, such as salt bridges and hydrogen bonds, within the active site of DHODH.[3] Consequently, the parent acids are often potent inhibitors of this enzyme.
In contrast, their corresponding esters, such as methyl esters, typically exhibit significantly reduced or no activity in enzymatic assays.[3] This is because the ester modification prevents the key interactions with the enzyme that are essential for inhibition.
However, in cell-based cytotoxicity assays, the ester derivatives can display significant anticancer activity. This is often attributed to a prodrug effect , where the more lipophilic and cell-permeable ester crosses the cell membrane and is then hydrolyzed by intracellular esterases to release the active carboxylic acid.[3]
Table 1: Comparative Biological Activity of Quinoline-4-Carboxylic Acids and Their Methyl Esters against DHODH and Cancer Cell Lines
| Compound ID | R1 Substituent | R2 Substituent | hDHODH IC50 (µM) | HCT-116 IC50 (µM) | cLogP |
| 3 | Cyclohexyl | -COOH | 0.250 ± 0.11 | - | - |
| 4 | Cyclohexyl | -COOCH3 | > 200 | - | - |
| 11 | 2'-pyridyl | -COOH | 0.0510 ± 0.027 | 0.344 ± 0.18 | 5.76 |
| 12 | 2'-pyridyl | -COOCH3 | > 200 | 6.90 ± 2.5 | 5.98 |
| 14 | 3'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 | - |
| 15 | 3'-pyridyl | -COOCH3 | > 25 | 3.93 ± 0.65 | - |
Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[3] HCT-116 is a human colon cancer cell line.
Antibacterial and Other Activities
Quinoline-4-carboxylic acids and their derivatives have also been investigated for their antibacterial, antifungal, and anti-inflammatory activities.[2][4][5] In many of these contexts as well, the carboxylic acid group plays a vital role in the compound's mechanism of action and overall potency.
Experimental Protocols
Synthesis of Quinoline-4-Carboxylic Acids and Their Esters
The synthesis of the quinoline-4-carboxylic acid core is often achieved through classic condensation reactions such as the Pfitzinger or Doebner reactions.[3]
Pfitzinger Reaction: This method typically involves the reaction of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.
Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.
Esterification: The conversion of the parent carboxylic acid to its ester is a straightforward chemical transformation. Common methods include:
-
Fischer-Speier Esterification: Reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).
-
Reaction with Alkyl Halides: The carboxylic acid can be converted to its cesium salt, which is then reacted with an alkyl halide (e.g., iodomethane) to form the corresponding ester.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Substituted vs. 3-Substituted Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The substitution pattern on the quinoline ring plays a critical role in determining the pharmacological profile of these derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted versus 3-substituted quinoline-4-carboxylic acids, focusing on their anticancer and antimicrobial properties. Experimental data is presented to highlight the influence of the substituent's position on biological activity.
Core Structure
The fundamental structure of the compounds discussed in this guide is the quinoline-4-carboxylic acid core. The comparison focuses on the differential effects of introducing substituents at the C-2 versus the C-3 position.
Uncharted Territory: The Biological Activity of 3-Acetyl-2-methylquinoline-4-carboxylic acid Remains Undocumented
A comprehensive review of scientific literature and databases reveals a significant gap in the understanding of 3-Acetyl-2-methylquinoline-4-carboxylic acid, with no publicly available data on its biological activity in any cell line. This absence of foundational research precludes a comparative analysis of its effects across different cell types, a critical step in the early stages of drug discovery and development.
For researchers, scientists, and professionals in the field of drug development, the initial assessment of a compound's activity profile across various cell lines is a cornerstone of preclinical research. This process helps to identify potential therapeutic applications, understand mechanisms of action, and assess preliminary safety and selectivity. However, in the case of this compound, this crucial first step appears not to have been documented in any accessible scientific publications or bioactivity databases.
This lack of information prevents the creation of a detailed comparison guide as requested. Such a guide would typically include:
-
Quantitative Data Summary: A structured table comparing key metrics such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the compound in various cell lines. This data is fundamental for understanding a compound's potency and selectivity.
-
Detailed Experimental Protocols: Methodologies for the key experiments, including cell culture conditions, compound treatment protocols, and the specific assays used to measure cellular responses (e.g., MTT assay for cell viability, flow cytometry for cell cycle analysis).
-
Signaling Pathway and Workflow Diagrams: Visual representations of the molecular pathways potentially affected by the compound or the experimental procedures used in its evaluation.
Without any foundational studies on the effects of this compound on any cell line, it is impossible to generate these critical components of a comparative guide. The scientific community has yet to explore the potential cytotoxic, anti-proliferative, or other biological effects of this specific chemical entity.
Therefore, any researcher interested in the potential of this compound would need to begin with exploratory in vitro studies to determine its basic activity profile. This would involve synthesizing the compound and then screening it against a panel of diverse cancer and non-cancerous cell lines to ascertain any biological effects. The results of such novel research would be the first step towards building the body of knowledge required for the cross-validation and comparative analysis that is standard in drug discovery pipelines.
A Comparative Analysis of the Antimicrobial Spectrum of Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinolines, a prominent class of heterocyclic compounds, form the structural core of numerous synthetic and natural products with a wide array of biological activities.[1] Within the realm of antimicrobial agents, quinoline derivatives, particularly the fluoroquinolones, have become indispensable in treating a variety of bacterial infections.[2] This guide provides a comparative overview of the antimicrobial spectrum of various quinoline derivatives, supported by experimental data, to aid researchers in the ongoing quest for novel and more effective antimicrobial agents.
Quantitative Antimicrobial Activity: A Comparative Overview
The antimicrobial efficacy of quinoline derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[3] The following table summarizes the reported MIC values for a selection of quinoline derivatives against various clinically relevant pathogens, offering a comparative snapshot of their activity. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.[2]
| Quinoline Derivative | Class/Compound | Target Organism(s) | MIC Range (µg/mL) |
| Fluoroquinolones | Ciprofloxacin | Escherichia coli (Gram-negative) | 0.013 - 1 |
| Staphylococcus aureus (Gram-positive) | 0.125 - 8 | ||
| Pseudomonas aeruginosa (Gram-negative) | 0.15 - >32 | ||
| Levofloxacin | Escherichia coli (Gram-negative) | ≤ 0.06 - 2 | |
| Staphylococcus aureus (Gram-positive) | 0.06 - >8.0 | ||
| Pseudomonas aeruginosa (Gram-negative) | 0.5 - >512 | ||
| Moxifloxacin | Escherichia coli (Gram-negative) | 4 - 8 | |
| Staphylococcus aureus (Gram-positive) | 0.064 - 0.5 | ||
| Pseudomonas aeruginosa (Gram-negative) | 1 - >32 | ||
| Non-Fluoroquinolone | Nalidixic Acid | Escherichia coli (Gram-negative) | 0.50 - 64 |
| Staphylococcus aureus (Gram-positive) | 0.25 | ||
| Pseudomonas aeruginosa (Gram-negative) | 700 | ||
| Novel Quinolone Derivatives | Quinolone coupled hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8[4] |
| N-methylbenzoindolo[3,2-b]-quinolines | Vancomycin-resistant E. faecium | 4[5] | |
| 9-bromo substituted indolizinoquinoline-5,12-diones | E. coli, MRSA | 2 | |
| 2-sulfoether-4-quinolones | S. aureus, B. cereus | 0.8 - 1.61 (µM)[5] | |
| Quinoline-2-one derivative (Compound 6c) | Methicillin-resistant S. aureus (MRSA) | 0.75[6] | |
| Vancomycin-resistant Enterococci (VRE) | 0.75[6] | ||
| Methicillin-resistant S. epidermidis (MRSE) | 2.50[6] | ||
| Antifungal Quinolone Derivatives | Quinoline-based amides | G. candidum, C. albicans, P. chrysogenum | Potent activity observed |
| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | |
| 6-substituted quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity observed | |
| Fluorinated quinoline analogs (Compounds 2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | Good activity (>80% inhibition at 50 µg/mL)[7] | |
| Fluorinated quinoline analog (Compound 2g) | Rhizoctonia solani | Good activity (80.8% inhibition at 50 µg/mL)[7] |
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the assessment of antimicrobial properties. The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of quinoline derivatives.
Broth Microdilution Method for MIC Determination
This quantitative method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
-
Preparation of Quinolone Solutions : Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., water or dimethyl sulfoxide).[2] Serial two-fold dilutions of the quinoline derivative are then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[2][3]
-
Inoculum Preparation : A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
Inoculation and Incubation : Each well containing the serially diluted quinolone is inoculated with the bacterial suspension. Positive control wells (bacteria and broth, no antibiotic) and negative control wells (broth only) are also included. The plates are then incubated at 35-37°C for 16-20 hours.[2]
-
MIC Determination : The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.[2][3]
Experimental workflow for the broth microdilution susceptibility test.
Agar Diffusion Method (Disk Diffusion)
This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[2]
-
Inoculum Preparation : A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[2]
-
Disk Application : Paper disks impregnated with a known concentration of the quinoline derivative are placed on the agar surface.[2]
-
Incubation : The plates are incubated at 35-37°C for 16-24 hours.[2]
-
Zone of Inhibition Measurement : The diameter of the zone of no growth around each disk is measured. The size of the zone is proportional to the susceptibility of the bacterium to the quinoline derivative.
Mechanism of Action
The primary antibacterial target of quinolones is the bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] By inhibiting these enzymes, quinolones prevent DNA replication and repair, ultimately leading to bacterial cell death. The diverse substitutions on the quinoline core structure can significantly influence the antimicrobial spectrum and potency of the derivatives.[8] For instance, substitutions at the C-7 position with nitrogen-containing heterocycles have been shown to enhance antimicrobial activity.[8] Some novel quinoline derivatives are also being explored for their activity as peptide deformylase enzyme (PDF) inhibitors and fungal cell wall disruptors.[9][10]
Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.
Conclusion
The quinoline scaffold remains a fertile ground for the development of new antimicrobial agents. While fluoroquinolones are established as broad-spectrum antibiotics, the rise of antimicrobial resistance necessitates the exploration of novel derivatives.[11] Current research highlights the potential of new quinoline compounds with modified substitutions to exhibit potent activity against multidrug-resistant bacteria and various fungal pathogens.[6][12] The data and protocols presented in this guide offer a comparative basis for researchers to evaluate and advance the development of the next generation of quinoline-based antimicrobials.
References
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Doebner and Pfitzinger Syntheses for Quinoline-4-Carboxylic Acids
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives, the Doebner and Pfitzinger reactions represent two of the most classical and enduring methods for the preparation of quinoline-4-carboxylic acids. These compounds are pivotal structural motifs in a vast array of pharmaceuticals, including anticancer, antimalarial, and antibacterial agents. This guide provides an objective, data-driven comparison of these two venerable syntheses, highlighting their respective strengths and weaknesses to aid in the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Doebner vs. Pfitzinger Synthesis
| Feature | Doebner Synthesis | Pfitzinger Synthesis |
| Reactants | Aniline, aldehyde, and pyruvic acid | Isatin and a carbonyl compound (with an α-methylene group) |
| Reaction Type | Three-component condensation | Two-component condensation |
| Catalyst | Typically acid-catalyzed | Typically base-catalyzed |
| Key Intermediate | N-arylimine (Schiff base) | Isatinic acid |
| Primary Product | 2-Substituted quinoline-4-carboxylic acids | 2,3-Disubstituted quinoline-4-carboxylic acids |
| Key Advantages | Wider availability of substituted anilines and aldehydes | Good for accessing 2,3-disubstituted quinolines |
| Key Disadvantages | Can have low yields with electron-deficient anilines; potential for side reactions | Requires substituted isatins which may not be readily available; strongly basic conditions can be harsh |
Reaction Mechanisms and Pathways
The fundamental difference between the Doebner and Pfitzinger syntheses lies in their reaction pathways and the nature of the bond-forming events.
The Doebner synthesis is a one-pot, three-component reaction. The currently accepted mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde. This is followed by a condensation reaction with the enol form of pyruvic acid, subsequent intramolecular electrophilic cyclization onto the aniline ring, and a final oxidation step to yield the aromatic quinoline-4-carboxylic acid.[1]
The Pfitzinger synthesis , in contrast, is a two-component reaction that commences with the base-catalyzed hydrolysis of isatin to form an isatinic acid intermediate. This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an imine, which tautomerizes to an enamine. An intramolecular cyclization followed by dehydration affords the final quinoline-4-carboxylic acid.[2][3]
Performance and Scope: A Data-Driven Comparison
Table 1: Performance Data for the Doebner Synthesis of Quinoline-4-Carboxylic Acids
| Aniline | Aldehyde | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aniline | Benzaldehyde | TFA/Ethanol | - | Reflux | Moderate |
| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF/MeCN | 21 | 65 | 82 |
| 4-Methoxyaniline | 4-Chlorobenzaldehyde | H₂NSO₃H/Water | - | Reflux | 75 |
| Aniline | 2-Nitrobenzaldehyde | TFA/Ethanol | - | Reflux | - |
Note: The term "moderate" is used where specific yields were not provided in the source material.
Table 2: Performance Data for the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids
| Isatin | Carbonyl Compound | Base/Solvent | Time (h) | Temp (°C) | Yield (%) |
| Isatin | Acetone | KOH/Ethanol-Water | - | Reflux | >85 |
| 5-Chloroisatin | Acetophenone | KOH/Aqueous Ethanol | 18-36 | 80-90 | - |
| Isatin | 3,5-Difluoroacetophenone | KOH/Ethanol-Water | Overnight | Reflux | - |
| α-Naphthisatin | Acetone | KOH/Ethanol-Water | - | Reflux | 70 |
Experimental Protocols
Below are representative experimental protocols for both syntheses, compiled from the literature.
General Experimental Workflow
Doebner Synthesis: Synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid [4]
-
Materials:
-
6-(trifluoromethoxy)aniline (1.8 mmol)
-
Benzaldehyde (2.0 mmol)
-
Pyruvic acid (0.6 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 6-(trifluoromethoxy)aniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by appropriate methods (e.g., recrystallization or column chromatography).
-
Pfitzinger Synthesis: Synthesis of 6-chloro-2-phenylquinoline-4-carboxylic acid
-
Materials:
-
5-Chloroisatin (14 mmol)
-
Acetophenone (16.5 mmol)
-
Potassium hydroxide (KOH) (35 mmol)
-
Ethanol (EtOH)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl) or Acetic acid (AcOH)
-
-
Procedure:
-
Prepare a 20% aqueous ethanol solution.
-
In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of this solution.
-
Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.
-
Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of water.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove inorganic salts.
-
Dry the product in a vacuum oven.
-
Scope and Limitations
Doebner Synthesis:
The Doebner reaction is versatile due to the vast commercial availability of substituted anilines and aldehydes. It is particularly useful for the synthesis of 2-substituted quinoline-4-carboxylic acids. However, the reaction is known to give low yields with anilines bearing strongly electron-withdrawing groups, although modified procedures have been developed to address this limitation.[1] A notable failure of the Doebner reaction is observed with 2-chloro-5-aminopyridine, where an alternative cyclization pathway leads to a pyrrolidine derivative.[5] The related Doebner-Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, is generally only suitable for sterically unhindered aldehydes.[3]
Pfitzinger Synthesis:
The Pfitzinger synthesis provides a direct route to 2,3-disubstituted quinoline-4-carboxylic acids, a class of compounds that can be more challenging to access via the Doebner method. A significant limitation of the Pfitzinger reaction is the availability of the required substituted isatins. Furthermore, the strongly basic conditions can be problematic for substrates with base-sensitive functional groups.[6] Side reactions, such as the self-condensation of the carbonyl component or isatin, can lead to the formation of tarry byproducts, which can complicate purification.
Conclusion
Both the Doebner and Pfitzinger syntheses are powerful and well-established methods for the preparation of quinoline-4-carboxylic acids. The choice between the two should be guided by the specific substitution pattern of the target molecule and the availability of the requisite starting materials.
-
The Doebner synthesis is generally preferred for the preparation of 2-substituted quinoline-4-carboxylic acids due to the wide variety of commercially available anilines and aldehydes.
-
The Pfitzinger synthesis is the method of choice for accessing 2,3-disubstituted quinoline-4-carboxylic acids , provided the necessary substituted isatin is available and the substrates are stable to strongly basic conditions.
Recent advancements in both methodologies, including the use of microwave irradiation and novel catalysts, continue to enhance their utility and address some of their classical limitations.[2] A thorough understanding of the scope and limitations of each reaction, as outlined in this guide, is crucial for the successful design and execution of synthetic routes toward novel quinoline-based compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Predicting the Biological Activity of 3-Acetyl-2-methylquinoline-4-carboxylic Acid Derivatives: An In Silico Modeling Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is increasingly driven by computational methodologies that accelerate the identification and optimization of promising drug candidates. Among the myriad of heterocyclic scaffolds, quinoline derivatives, particularly 3-acetyl-2-methylquinoline-4-carboxylic acid and its analogues, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative overview of in silico modeling techniques used to predict the biological activity of these compounds, supported by experimental data and detailed protocols.
Performance Comparison of In Silico Models
The predictive power of in silico models is paramount in guiding the synthesis and testing of new chemical entities. Various computational approaches have been employed to elucidate the structure-activity relationships (SAR) of quinoline derivatives. Below is a summary of the performance of different modeling techniques based on published studies.
| In Silico Model | Target/Activity | Key Performance Metrics | Reference Compound Class | Source |
| 3D-QSAR (CoMFA) | Hepatocellular Carcinoma | q² = 0.68, r² = 0.98, r²ext = 0.96 | Quinoline derivatives | [1] |
| 3D-QSAR (CoMSIA) | Hepatocellular Carcinoma | q² = 0.57, r² = 0.98, r²ext = 0.97 | Quinoline derivatives | [1] |
| Machine Learning (Catboost QSAR) | P-glycoprotein Inhibition | R² = 0.95, RMSE = 0.283 | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | [2] |
| Molecular Docking | HIV Reverse Transcriptase | Docking Score: up to -10.675 | Pyrazoline and pyrimidine containing quinoline derivatives | [3] |
| Molecular Docking | P-glycoprotein | Binding Energy: -9.22 kcal/mol | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | [2] |
| Pharmacophore Modeling | Antioxidant Activity | Fit Value = 3.99/4 | Quercetin (for model generation) | [4] |
| Molecular Docking | SIRT3 Inhibition | IC50 = 7.2 µM (for best compound) | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | [5][6] |
| Molecular Docking | DHODH Inhibition | IC50 = 9.71 nM (for best compound) | 4-Quinoline carboxylic acids | [7][8] |
Note: q² (cross-validated r²), r² (non-cross-validated r²), r²ext (external validation r²), RMSE (Root Mean Square Error), R² (coefficient of determination), IC50 (half-maximal inhibitory concentration).
Key Signaling Pathways and Experimental Workflows
To visualize the context in which these in silico models are applied, the following diagrams illustrate a potential anticancer mechanism of action for quinoline-4-carboxylic acid derivatives and a general experimental workflow for validating computational predictions.
Experimental and Computational Protocols
Detailed and reproducible protocols are the bedrock of scientific advancement. The following sections outline the methodologies for the key in silico and in vitro experiments cited in this guide.
In Silico Methodologies
1. 3D-Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D structural features of molecules with their biological activities.
-
Database Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. The activities are typically converted to a logarithmic scale (pIC50). The dataset is then divided into a training set for model generation and a test set for model validation.[1]
-
Molecular Modeling and Alignment: The 3D structures of all compounds are generated and optimized to their lowest energy conformation. A crucial step is the alignment of all molecules in the dataset to a common core structure.[10]
-
Descriptor Calculation: For CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA includes additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.[1]
-
Model Generation and Validation: Partial Least Squares (PLS) analysis is used to generate a linear equation correlating the calculated field values with the biological activities. The model's predictive power is assessed using internal (cross-validation, q²) and external validation (predictive r² for the test set).[10]
2. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The 2D structures of the ligands are drawn and converted to 3D, followed by energy minimization.[11]
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically explore the conformational space of the ligand within the defined grid and score the different poses based on a scoring function.
-
Analysis of Results: The predicted binding poses and their corresponding scores (e.g., binding energy in kcal/mol) are analyzed. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[2][3]
3. Pharmacophore Modeling
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
-
Model Generation: A set of active compounds is used to generate a hypothesis of the essential chemical features responsible for their activity. These features can include hydrogen bond acceptors/donors, aromatic rings, and hydrophobic groups.[4]
-
Database Screening: The generated pharmacophore model is used as a 3D query to search large compound databases for molecules that match the pharmacophoric features.
-
Hit Optimization: The retrieved hits can then be further evaluated using other in silico methods like molecular docking or prioritized for synthesis and biological testing.
In Vitro Validation
1. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The synthesized quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the cell culture medium. The cells are then treated with various concentrations of the compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition and Measurement: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[9]
Alternative Approaches and Future Directions
While QSAR and molecular docking are powerful tools, the field of in silico drug discovery is continually evolving. Machine learning and artificial intelligence are playing an increasingly important role, with algorithms like deep neural networks and gradient boosting methods being used to develop more accurate predictive models.[2] Furthermore, molecular dynamics simulations can provide a more dynamic picture of ligand-receptor interactions over time, complementing the static view offered by molecular docking.[10]
The integration of multiple in silico techniques, coupled with targeted experimental validation, provides a robust framework for the discovery and development of novel this compound derivatives as potential therapeutic agents. The methodologies and data presented in this guide offer a solid foundation for researchers to navigate this exciting area of drug discovery.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Validating Target Engagement of 3-Acetyl-2-methylquinoline-4-carboxylic acid in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for validating the cellular target engagement of novel small molecules, using the hypothetical kinase inhibitor, 3-Acetyl-2-methylquinoline-4-carboxylic acid (hereafter referred to as Compound Q), as an illustrative example. We will operate under the working hypothesis that Compound Q is designed to inhibit a key kinase within the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.[1][2][3]
Comparison of Target Engagement Methodologies
Selecting the appropriate target engagement assay is critical and depends on various factors including the nature of the target, the required throughput, and the specific questions being addressed.[4] Below is a comparison of three widely used techniques: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Kinobeads Competition Assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Kinobeads Competition Assay |
| Principle | Ligand binding increases the thermal stability of the target protein, shifting its melting temperature (Tm).[5][6] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound competition displaces the tracer, reducing BRET.[7][8][9] | Competition between the test compound and immobilized broad-spectrum kinase inhibitors (kinobeads) for binding to kinases in a cell lysate.[10][11][12][13] |
| Cellular Context | Can be performed in intact cells, cell lysates, or tissue samples.[6][14] | Live cells.[15] | Cell or tissue lysates.[12][13] |
| Target Modification | Not required for the endogenous protein.[16] | Requires genetic modification to fuse the target protein with NanoLuc® luciferase.[17] | Not required for endogenous kinases.[13] |
| Detection Method | Western Blot, ELISA, or Mass Spectrometry to quantify soluble protein.[14][18] | Luminescence and fluorescence detection (ratiometric BRET signal).[7][17] | Quantitative Mass Spectrometry (LC-MS/MS).[10][11] |
| Key Outputs | Target stabilization (ΔTm), isothermal dose-response curves (IC50).[6] | Intracellular compound affinity (IC50), target occupancy, and residence time.[8][15] | Kinome-wide selectivity profile, apparent dissociation constants (Kd).[10][19] |
| Alternative Compounds | Staurosporine (broad-spectrum kinase inhibitor), specific inhibitors of the target kinase. | Dasatinib, other known kinase inhibitors with corresponding tracers. | Sunitinib, Dasatinib, or other multi-targeted kinase inhibitors. |
Signaling Pathway and Experimental Workflow
To effectively validate the target engagement of Compound Q, it is essential to understand its proposed mechanism of action within a biological context.
Hypothesized Signaling Pathway: MAPK/ERK Cascade
The MAPK/ERK pathway is a crucial signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[1][2][3][20] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive drug targets.[3][21] We hypothesize that Compound Q inhibits a kinase within this cascade, for instance, MEK1/2.
General Experimental Workflow for Target Engagement Validation
The process of validating target engagement follows a logical progression from initial hypothesis to in-depth cellular characterization.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are summarized protocols for the discussed target engagement assays.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established CETSA methodologies.[5][6][18]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of Compound Q or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[16]
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[6]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells via freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[6]
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Quantify the amount of soluble target protein (e.g., MEK1/2) in each sample using Western blotting or another suitable detection method.
-
Plot the percentage of soluble protein against temperature to generate melt curves and determine the melting temperature (Tm). A positive shift in Tm in the presence of Compound Q indicates target engagement.
-
NanoBRET™ Target Engagement Intracellular Assay Protocol
This protocol is based on the principles of the NanoBRET™ assay.[7][9][17]
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for approximately 18-24 hours to allow for protein expression.[17]
-
Harvest the cells and adjust the cell density as per the manufacturer's protocol (e.g., 2 x 10^5 cells/mL).[9][17]
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of Compound Q.
-
Add the fluorescent NanoBRET™ tracer to the cell suspension at its predetermined optimal concentration.
-
Dispense the cell-tracer mixture into the wells of a white, low-volume 384-well plate.
-
Add the diluted Compound Q or vehicle control to the appropriate wells.
-
-
Signal Detection:
-
Incubate the plate at 37°C for a period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.[9]
-
Read the plate on a luminometer capable of sequentially measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.[17]
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the concentration of Compound Q and fit the data to a dose-response curve to determine the intracellular IC50 value.
-
Kinobeads Competition Assay Protocol
This protocol outlines a typical workflow for a kinobeads-based chemoproteomic experiment.[10][11][13]
-
Lysate Preparation:
-
Culture cells and harvest them at high density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Competition Binding:
-
Aliquot the cell lysate. Treat each aliquot with a different concentration of free Compound Q or vehicle control and incubate to allow for binding to the target kinases.
-
Add the kinobeads slurry to each lysate and incubate (e.g., 1-2 hours at 4°C) to allow kinases to bind to the immobilized inhibitors on the beads. The free Compound Q will compete with the kinobeads for kinase binding sites.[11]
-
-
Enrichment and Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.
-
Identify and quantify the relative abundance of each kinase in the samples treated with different concentrations of Compound Q compared to the vehicle control.
-
Generate competition binding curves for each identified kinase to determine the selectivity profile and apparent affinity of Compound Q across the kinome.
-
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. selvita.com [selvita.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 9. benchchem.com [benchchem.com]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. eubopen.org [eubopen.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 20. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Acetyl-2-methylquinoline-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 3-Acetyl-2-methylquinoline-4-carboxylic acid (CAS Number: 106380-95-4), a compound identified as an irritant.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. The compound is classified as an irritant, and its toxicological properties have not been fully investigated.[1] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): To minimize exposure, the following PPE should be worn at all times:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to EU standard EN166 or NIOSH (US) standards.[2]
-
Hand Protection: Use chemical-resistant gloves inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[3]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated, use a full-face respirator.[2]
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1] Safety showers and eyewash stations should be readily accessible.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all federal, state, and local hazardous waste regulations.[1]
Step 1: Waste Identification and Classification Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] Given that this compound is an irritant, it should be treated as hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific guidance on waste classification.
Step 2: Collection and Storage of Waste
-
Containers: Keep the chemical waste in its original, suitable, and closed container for disposal.[1] Do not mix with other waste.[3]
-
Labeling: Clearly label the waste container with the chemical name ("this compound"), CAS number (106380-95-4), and appropriate hazard symbols (e.g., "Irritant").
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[1]
Step 3: Arrangement for Disposal
-
Licensed Waste Disposal Company: The disposal of the chemical waste must be entrusted to a licensed and approved waste disposal company.[1][3]
-
Documentation: Ensure all necessary documentation for hazardous waste disposal is completed as required by your institution and local regulations.
Step 4: Handling Spills In the event of a spill, take the following actions:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1]
-
Clean-up: Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.
III. Data and Visualization
Chemical and Hazard Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 106380-95-4 |
| Molecular Formula | C13H11NO3 |
| Molecular Weight | 229.24 g/mol |
| Known Hazard | Irritant |
Disposal Workflow Diagram:
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment for 3-Acetyl-2-methylquinoline-4-carboxylic acid
Essential guidance for the safe handling and disposal of 3-Acetyl-2-methylquinoline-4-carboxylic acid, ensuring the protection of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide a robust barrier against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against direct skin contact.[4] It is recommended to use powder-free gloves and to consider double gloving.[5] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[4][6] | |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[4][6] | |
| Task-Dependent | Respiratory Protection | N95 (or higher) Particulate Respirator or an air-purifying respirator with organic vapor cartridges | Recommended for handling the solid, powdered form to prevent inhalation of dust particles and when vapors may be generated.[4] |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger quantities.[4] |
| Body Protection | Chemical-resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing.[4][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
-
Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[4]
-
Work Area Setup: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
-
Handling:
-
Weighing: When weighing the solid compound, do so carefully to minimize dust generation.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]
-
General Practices: Avoid all direct personal contact with the chemical, including inhalation of dust or vapors.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
-
Post-Handling:
-
Decontamination: Clean all glassware and surfaces that have come into contact with the chemical using an appropriate solvent, followed by a thorough washing.[4]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing the chemical must be collected in a clearly labeled hazardous waste container.[4]
-
Disposal Protocol: Do not pour any waste containing this compound down the drain.[6] Dispose of the contents and container to an approved waste disposal plant.[2] Always consult your institution's environmental health and safety office for specific disposal guidelines.[4]
Experimental Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
